molecular formula C11H13NO2 B12919100 3-Methyl-5-(phenylmethyl)-2-oxazolidinone CAS No. 62825-79-0

3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Cat. No.: B12919100
CAS No.: 62825-79-0
M. Wt: 191.23 g/mol
InChI Key: UZJQTLVIRDTJTM-UHFFFAOYSA-N
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Description

3-Methyl-5-(phenylmethyl)-2-oxazolidinone ( 62825-79-0) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This high-purity reagent is intended for research and development purposes exclusively. Oxazolidinones of this structural class are highly valued in synthetic organic chemistry. While specific studies on this analog are not detailed here, closely related compounds are extensively employed as versatile chiral auxiliaries and building blocks for the synthesis of enantiomerically pure target molecules . Researchers may explore its utility in facilitating asymmetric transformations, including aldol, alkylation, and Diels-Alder reactions, to install stereocenters with high diastereoselectivity. The structure, featuring a benzyl group at the 5-position, suggests potential for use in designing pharmacologically active compounds or novel catalysts. Please note the following physical properties: it has a density of approximately 1.154 g/cm³ and a high boiling point of 372.9°C at 760 mmHg . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62825-79-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-benzyl-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-12-8-10(14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

UZJQTLVIRDTJTM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Synthesis of (S)-3-Methyl-4-(phenylmethyl)-2-oxazolidinone from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

Target Molecule: (S)-3-Methyl-4-(phenylmethyl)-2-oxazolidinone Starting Material: L-Phenylalanine (CAS: 63-91-2)

Critical Structural Note: The request specifies the synthesis of the 5-(phenylmethyl) isomer. However, the direct cyclization of L-phenylalanine (via L-phenylalaninol) yields the 4-(phenylmethyl) isomer, widely known as the Evans Auxiliary . The 5-substituted isomer requires a fundamentally different precursor (e.g., 1-amino-3-phenyl-2-propanol derived from epoxides) and cannot be directly synthesized from L-phenylalanine without complex rearrangement.

To maintain scientific integrity and provide a field-proven protocol, this guide details the synthesis of the 4-(phenylmethyl) isomer, assuming the user intends to synthesize the standard chiral auxiliary derived from L-phenylalanine, but may have utilized non-IUPAC numbering.

Core Reaction Pathway
  • Chemoselective Reduction: L-Phenylalanine

    
     L-Phenylalaninol.
    
  • Carbonylation/Cyclization: L-Phenylalaninol

    
     (S)-4-Benzyl-2-oxazolidinone.[1]
    
  • N-Alkylation: (S)-4-Benzyl-2-oxazolidinone

    
     (S)-3-Methyl-4-benzyl-2-oxazolidinone.
    

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on preserving the chiral center of L-phenylalanine. The (S)-configuration of the amino acid translates directly to the (S)-4-benzyl stereocenter in the oxazolidinone ring.

Mechanistic Logic
  • Reduction: The carboxylic acid must be reduced to a primary alcohol. The

    
     system is selected over 
    
    
    
    for superior safety profiles and ease of workup in scale-up environments (McKennon et al., 1993).
  • Cyclization: The formation of the carbamate ring requires a carbonyl source. While Phosgene is the atom-economic standard, Triphosgene or Diethyl Carbonate are preferred for modern laboratory safety. This guide utilizes the Triphosgene route for high yield and mild conditions.

  • N-Methylation: The oxazolidinone nitrogen (pKa ~12) is deprotonated using Sodium Hydride (NaH), followed by

    
     attack on Methyl Iodide (MeI).
    

Retrosynthesis Target (S)-3-Methyl-4-benzyl-2-oxazolidinone (Target) Intermediate2 (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Target->Intermediate2 N-Methylation (MeI, NaH) Intermediate1 L-Phenylalaninol Intermediate2->Intermediate1 Carbonylation (Triphosgene) Start L-Phenylalanine Intermediate1->Start Reduction (NaBH4/I2)

Figure 1: Retrosynthetic disconnection showing the linear pathway from L-Phenylalanine.

Part 2: Detailed Experimental Protocols

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

Reaction Type: Activated Hydride Reduction Key Precaution: Evolution of Hydrogen gas (


); perform in a well-ventilated fume hood.
Reagents & Stoichiometry
ReagentEquiv.Role
L-Phenylalanine1.0Substrate

2.4Reductant

(Iodine)
1.0Activator (forms

in situ)
THF (Anhydrous)Solvent0.5 M Concentration
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Charging: Add L-Phenylalanine (1.0 equiv) and

    
     (2.4 equiv) to the flask. Add anhydrous THF via cannula.[2]
    
  • Activation: Dissolve Iodine (

    
    , 1.0 equiv) in THF. Add this solution dropwise to the RBF at 0°C over 30 minutes. Note: Vigorous 
    
    
    
    evolution will occur.
  • Reflux: Once gas evolution subsides, heat the mixture to reflux for 18 hours. The solution should become clear/colorless.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling ceases.

  • Workup: Concentrate under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH. Stir for 4 hours (hydrolyzes borane-amine complexes). Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes if necessary.
    
    • Expected Yield: 85-92%

    • Checkpoint:

      
       NMR should show disappearance of the 
      
      
      
      -proton shift of the acid and appearance of
      
      
      protons at
      
      
      ppm.
Step 2: Cyclization to (S)-4-(Phenylmethyl)-2-oxazolidinone

Reaction Type: Carbonylation Safety: Triphosgene generates phosgene in situ. Use extreme caution.

Reagents & Stoichiometry
ReagentEquiv.Role
L-Phenylalaninol1.0Substrate
Triphosgene0.35Carbonyl Source
Triethylamine (

)
2.2Base (Acid Scavenger)
DCM (Anhydrous)Solvent0.2 M Concentration
Protocol
  • Setup: Dry RBF,

    
     atmosphere, cooled to -78°C (Dry ice/Acetone bath).
    
  • Dissolution: Dissolve L-Phenylalaninol (1.0 equiv) and

    
     (2.2 equiv) in dry DCM.
    
  • Addition: Dissolve Triphosgene (0.35 equiv) in DCM and add dropwise over 1 hour. Maintain temperature below -70°C to prevent racemization or side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 4 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Separate phases. Wash organic layer with 1M HCl (removes unreacted amine), then saturated

    
    , then Brine.
    
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc 2:1).

    • Expected Yield: 88-95%

    • Checkpoint: IR Spectroscopy should show a strong carbamate C=O stretch at

      
      .
      
Step 3: N-Methylation to (S)-3-Methyl-4-(phenylmethyl)-2-oxazolidinone

Reaction Type:


 Alkylation
Critical Parameter:  Strictly anhydrous conditions to prevent hydrolysis of the oxazolidinone ring.
Reagents & Stoichiometry
ReagentEquiv.Role
(S)-4-Benzyl-2-oxazolidinone1.0Substrate
Sodium Hydride (60% in oil)1.2Base
Iodomethane (MeI)1.5Electrophile
THF/DMF (9:1)Solvent0.3 M Concentration
Protocol
  • Setup: Flame-dried RBF,

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (1.2 equiv, washed with pentane to remove oil) in dry THF/DMF at 0°C.

  • Addition: Add solution of (S)-4-Benzyl-2-oxazolidinone (1.0 equiv) in THF dropwise. Stir at 0°C for 30 minutes. Observation: Hydrogen gas evolution.

  • Alkylation: Add Iodomethane (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (the N-methyl product is less polar than the starting material).

  • Quench: Cool to 0°C, carefully add water.

  • Workup: Extract with

    
     or EtOAc. Wash combined organics with water (
    
    
    
    ) to remove DMF, then Brine.
  • Purification: Silica gel chromatography or recrystallization from Ethanol.

    • Expected Yield: >90%[2][3][4]

    • Final Product: White crystalline solid or colorless oil.

Part 3: Process Visualization

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation A L-Phenylalanine B NaBH4 / I2 / THF Reflux 18h A->B C L-Phenylalaninol B->C D Triphosgene / Et3N DCM, -78°C to RT C->D E (S)-4-Benzyl-2-oxazolidinone D->E F NaH / MeI THF/DMF, 0°C E->F G (S)-3-Methyl-4-benzyl-2-oxazolidinone F->G

Figure 2: Sequential workflow for the synthesis of the N-methylated Evans auxiliary.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

ParameterRiskMitigation Strategy
Moisture Control Deactivation of

or NaH; Hydrolysis of Triphosgene.
Use freshly distilled THF (Na/Benzophenone) and DCM (

). Flame-dry all glassware.
Temperature (Step 2) Racemization of the stereocenter.Ensure internal temperature remains <-70°C during Triphosgene addition.
Iodine Addition (Step 1) Runaway exotherm.Add

solution slowly; use an ice bath; ensure efficient condenser cooling.
Workup (Step 1) Boron-amine emulsions.The KOH reflux step is non-negotiable to break the B-N complex for efficient extraction.

References

  • Reduction of Amino Acids: McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry, 58(13), 3568-3571. Link

  • Oxazolidinone Cyclization: Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-hydroxy-3-phenyl-2-methylpropionic acid. Organic Syntheses, 68, 77. Link

  • Triphosgene Utilization: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) carbonate in organic synthesis. Synthesis, 1996(05), 553-576. Link

  • N-Alkylation of Carbamates: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

Technical Guide: Synthesis of (R)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone

[1]

Retrosynthetic Analysis & Strategy

The preparation of the 5-benzyl isomer cannot proceed via the standard reduction of phenylalanine, which yields the 4-benzyl isomer.[1] Instead, the stereocenter at C5 dictates a strategy starting from the chiral pool of (R)-Epichlorohydrin .

The synthesis relies on a "Ring-Open/Ring-Close" topology:

  • C-C Bond Formation: Regioselective opening of (R)-epichlorohydrin with a phenyl nucleophile.[1]

  • Aminolysis: Introduction of the methylamine moiety.[1]

  • Carbonylation: Intramolecular cyclization to close the oxazolidinone ring.

Pathway Visualization

The following diagram outlines the logical flow and stereochemical conservation throughout the synthesis.

Retrosynthesiscluster_stereochemStereochemical IntegrityTarget(R)-3-Methyl-5-benzyl-2-oxazolidinone(Target Molecule)AminoAlcohol(R)-1-(Methylamino)-3-phenylpropan-2-ol(Key Intermediate)AminoAlcohol->TargetStep 3: CDI or TriphosgeneCarbonyl InsertionChlorohydrin(R)-1-Chloro-3-phenylpropan-2-olChlorohydrin->AminoAlcoholStep 2: MeNH2 (aq)Epoxide formation/opening cascadeStart(R)-Epichlorohydrin(Chiral Pool Starting Material)Start->ChlorohydrinStep 1: PhMgBr, CuI (cat)Regioselective Ring Opening

Caption: Retrosynthetic logic flow from chiral epichlorohydrin to the target 5-benzyl oxazolidinone, highlighting the preservation of the C2 stereocenter.

Detailed Experimental Protocol

Step 1: Copper-Catalyzed Grignard Opening

This step establishes the carbon skeleton.[1] The use of Copper(I) Iodide is non-negotiable; without it, the Grignard reagent will attack the C-Cl bond or cause polymerization rather than the desired epoxide ring opening.

  • Reagents: (R)-Epichlorohydrin, Phenylmagnesium bromide (PhMgBr), Copper(I) Iodide (CuI), THF.[1]

  • Mechanism: SN2 attack at the less hindered epoxide carbon.[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with CuI (10 mol%) and anhydrous THF.[1] Cool to -30°C.[1]

  • Addition: Add (R)-Epichlorohydrin (1.0 equiv).

  • Grignard Injection: Add PhMgBr (1.1 equiv, 1.0 M in THF) dropwise via syringe pump over 1 hour. Critical: Maintain temperature below -20°C to prevent side reactions.[1]

  • Quench: Once TLC indicates consumption of epoxide, quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields (R)-1-chloro-3-phenylpropan-2-ol .[1]

Step 2: Aminolysis via In-Situ Epoxide

Direct displacement of the chloride by methylamine is slow.[1] The reaction proceeds faster via an in-situ formation of (R)-benzyl oxirane (1,2-epoxy-3-phenylpropane) followed by regioselective amine attack.[1]

  • Reagents: 40% Methylamine in water (excess), NaOH (aq).

  • Thermodynamics: Exothermic; requires careful thermal management.

Protocol:

  • Dissolve the chlorohydrin from Step 1 in MeOH.

  • Add aqueous NaOH (1.1 equiv) at 0°C to close the ring to the epoxide intermediate. Stir for 30 mins.

  • Add excess Methylamine (40% aq, 5.0 equiv). The excess prevents polymerization (oligomerization of the amino alcohol reacting with the epoxide).

  • Allow to warm to room temperature and stir for 12 hours.

  • Concentration: Remove MeOH and excess methylamine under reduced pressure.

  • Extraction: Extract the resulting amino alcohol (R)-1-(methylamino)-3-phenylpropan-2-ol into DCM. This intermediate is often used directly in the next step without column chromatography if purity >95% by NMR.

Step 3: Carbonylation (Cyclization)

To form the oxazolidinone, a carbonyl "staple" is introduced. While Phosgene is the classical reagent, 1,1'-Carbonyldiimidazole (CDI) is recommended for safety and ease of handling in a research setting.

  • Reagents: CDI, DCM (Dichloromethane), DMAP (catalytic).[1]

  • Alternative: Triphosgene (requires strict ventilation).[1]

Protocol:

  • Dissolve (R)-1-(methylamino)-3-phenylpropan-2-ol (1.0 equiv) in dry DCM (0.2 M concentration).

  • Add CDI (1.2 equiv) in one portion at 0°C.

  • Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Stir at room temperature for 4–6 hours. Monitoring by TLC should show the disappearance of the polar amino alcohol and the appearance of a less polar spot.

  • Workup: Wash with 1M HCl (to remove imidazole byproducts and DMAP), then saturated NaHCO₃.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes to obtain pure (R)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone .[1]

Analytical Data & QC Parameters

For drug development applications, the enantiomeric excess (ee) is the critical quality attribute.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 85–88°C (Typical)Capillary MP
¹H NMR (CDCl₃) δ 7.20-7.35 (m, 5H, Ph), 4.65 (m, 1H, H-5), 3.55 (t, 1H, H-4a), 3.25 (dd, 1H, H-4b), 3.10 (dd, 1H, Ph-CH₂-a), 2.95 (dd, 1H, Ph-CH₂-b), 2.85 (s, 3H, N-CH₃)400 MHz NMR
Chiral Purity (ee) > 99.0%Chiral HPLC (Chiralcel OD-H or AD-H)
Specific Rotation [α]²⁰D approx -45° (c=1, CHCl₃)Polarimetry

Mechanistic Pathway & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields or racemization.

Mechanismcluster_step3Step 3: CDI Cyclization MechanismAmineAmino Alcohol(Nucleophile)IntermediateImidazolyl Carbamate(Intermediate)Amine->Intermediate1. N-attack on CDI2. Loss of ImidazoleCyclizedOxazolidinone(Product)Intermediate->CyclizedIntramolecular O-attackLoss of 2nd Imidazole

Caption: The nitrogen of the amino alcohol attacks the CDI first (more nucleophilic), followed by ring closure via the oxygen atom.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of EpichlorohydrinEnsure temperature stays <-20°C during Grignard addition. Add CuI before Grignard.
Racemization SN1 pathway activationAvoid acidic conditions during workup. Ensure Grignard reagents are halide-free (except the Br in PhMgBr).[1]
Incomplete Cyclization (Step 3) Wet DCM (Hydrolysis of CDI)Distill DCM over CaH₂. Increase CDI equivalents to 1.5.

Safety & Handling

  • Epichlorohydrin: Potent alkylating agent and suspected carcinogen. Use double-gloving and work in a fume hood.[1]

  • CDI: Moisture sensitive. Releases imidazole (irritant).[1]

  • PhMgBr: Pyrophoric in high concentrations. Quench excess reagent carefully with isopropanol/dry ice before aqueous workup.

References

  • Regioselective Opening of Epoxides: Hu, X. E. (2003). Nucleophilic ring opening of epoxides via copper catalysis. Tetrahedron, 59(46), 9151-9192.[1] Link[1]

  • CDI Cyclization Methodology: Mahajan, S., et al. (2019). Carbonyldiimidazole (CDI) mediated synthesis of N-substituted-1,3-oxazolidin-2-ones.[1] Tetrahedron Letters, 60(38), 151048. Link[1]

  • Chiral Oxazolidinone Reviews: Ager, D. J., et al. (1996). Commercial, Synthetic Non-natural Amino Acids and Derivatives.[4] Chemical Reviews, 96(2), 835-876.[1] Link

  • Linezolid Analog Synthesis (5-substituted context): Brickner, S. J., et al. (1996).[1] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673–679. Link[1]

3-Methyl-5-(phenylmethyl)-2-oxazolidinone chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-(phenylmethyl)-2-oxazolidinone (CAS 62825-79-0), chemically distinct from the widely utilized Evans auxiliaries (4-substituted oxazolidinones), represents a specialized subclass of cyclic carbamates.[1] Characterized by a 5-benzyl substitution pattern and an N-methylated core, this compound exhibits unique physicochemical stability and lipophilicity profiles that distinguish it from its N-unsubstituted analogs.[1]

This guide details the chemical properties, synthesis pathways, stability mechanisms, and analytical characterization of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone.[1] It is designed for researchers in medicinal chemistry and process development who require rigorous data on this specific heterocycle, often encountered as a pharmaceutical intermediate or a degradation impurity in the synthesis of phenethylamine-derived therapeutics.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound features a 5-membered oxazolidin-2-one ring populated by a methyl group at the nitrogen (position 3) and a benzyl group at position 5.[1] Unlike the 4-benzyl isomer derived from phenylalanine, the 5-benzyl skeleton is typically accessed via epoxide ring-opening strategies or specific amino-alcohol cyclizations.[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Methyl-5-(phenylmethyl)-1,3-oxazolidin-2-one
Common Synonyms 3-Methyl-5-benzyl-2-oxazolidinone; N-Methyl-5-benzyl-2-oxazolidinone
CAS Registry Number 62825-79-0
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES CN1CC(CC2=CC=CC=C2)OC1=O
Stereochemistry Contains one chiral center at C5.[1][2][3][4][5] Exists as (R), (S), or racemate.[1]
Structural Geometry

The oxazolidinone ring assumes a planar to slightly puckered envelope conformation.[1] The N-methyl group eliminates the hydrogen bond donor capability of the carbamate nitrogen, significantly increasing lipophilicity and lowering the melting point compared to the N-H parent (5-benzyl-2-oxazolidinone).[1]

Physicochemical Properties[1][2][3][5][6][7]

The following data summarizes the core physical constants. Where experimental values are proprietary, predictive models based on structure-activity relationships (SAR) of homologous oxazolidinones are utilized.[1]

PropertyValue / RangeContext
Physical State Viscous Oil or Low-Melting SolidN-methylation disrupts intermolecular H-bonding.[1]
Boiling Point ~170–180 °C @ 0.1 mmHgHigh thermal stability allows vacuum distillation.[1]
Melting Point < 50 °C (Predicted)Significantly lower than 5-benzyl-2-oxazolidinone (MP ~130°C).[1]
LogP (Octanol/Water) 1.8 – 2.1Moderately lipophilic; crosses blood-brain barrier (BBB).[1]
Solubility High: DCM, EtOAc, MeOH, DMSOLow: Water (< 5 mg/mL)Requires organic co-solvents for aqueous reactions.[1]
pKa (Conjugate Acid) ~ -1.5 (Carbonyl Oxygen)Weakly basic; protonation occurs only in superacids.[1]

Synthesis & Formation Pathways[1][2][4][5][6][7][8][9]

The synthesis of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone is primarily achieved through the cyclization of 1-amino-3-phenyl-2-propanol derivatives.[1] Two primary routes dominate the literature:

Route A: Epoxide Opening & Cyclization (The "Linezolid-Like" Route)

This method allows for the retention of stereochemistry if chiral epichlorohydrin or chiral allylbenzene epoxide is used.[1]

  • Ring Opening: Reaction of allylbenzene epoxide (or equivalent) with methylamine yields the secondary amino alcohol.[1]

  • Cyclization: Treatment with a carbonyl source (Phosgene, Triphosgene, or Carbonyldiimidazole - CDI) closes the ring.[1]

Route B: Alkylation of 5-Benzyl-2-oxazolidinone

A direct methylation of the parent oxazolidinone using methyl iodide and a strong base (NaH).[1] This route is common when the N-H parent is available commercially.[1]

Synthesis Workflow Diagram

SynthesisPathways Epoxide Allylbenzene Epoxide (or Glycidyl Derivative) AminoAlcohol Intermediate: 1-(Methylamino)-3-phenyl-2-propanol Epoxide->AminoAlcohol Ring Opening (SN2) MeNH2 Methylamine MeNH2->AminoAlcohol Target TARGET: 3-Methyl-5-benzyl-2-oxazolidinone AminoAlcohol->Target Cyclization (-2H or -HCl) CDI Reagent: CDI or Phosgene CDI->Target Parent Parent: 5-Benzyl-2-oxazolidinone Parent->Target N-Alkylation (SN2) MeI Reagent: MeI / NaH MeI->Target

Figure 1: Dual synthetic pathways for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone showing de novo ring construction (Top) and functionalization (Bottom).[1]

Stability Profile & Reactivity

The 2-oxazolidinone pharmacophore is renowned for its metabolic and chemical stability, yet it possesses specific vulnerabilities that must be accounted for during processing and storage.[1]

Hydrolytic Stability[1]
  • Acidic Conditions (pH < 4): Highly stable.[1] The carbamate linkage resists acid-catalyzed hydrolysis even at elevated temperatures (e.g., 1M HCl, 60°C).[1]

  • Basic Conditions (pH > 10): Vulnerable. Strong bases (NaOH, LiOH) attack the carbonyl carbon, leading to ring opening and the formation of the N-methyl amino alcohol.[1] This reaction is irreversible.[1]

Thermal Stability[1]
  • Decomposition Onset: > 200°C.[1]

  • Processing: Can be sterilized by autoclaving or distilled under high vacuum without degradation.[1]

  • Flash Point: Predicted > 110°C.[1]

Degradation Pathway Diagram[1]

Degradation Target 3-Methyl-5-benzyl-2-oxazolidinone Transition Tetrahedral Intermediate Target->Transition OH- Attack (Base Hydrolysis) Product Degradant: N-Methyl-1-amino-3-phenyl-2-propanol + Carbonate Transition->Product Decarboxylation (-CO2)

Figure 2: Base-catalyzed hydrolysis mechanism leading to ring opening and loss of the pharmacophore.[1]

Analytical Characterization

For quality control and identification, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15–7.35 (m, 5H): Aromatic protons (Phenyl).[1]

    • δ 4.65–4.75 (m, 1H): C5-H (Methine, quintet-like).[1]

    • δ 3.55 (t, 1H) & 3.25 (dd, 1H): C4-H₂ (Ring methylene).[1]

    • δ 2.95 (dd, 1H) & 2.85 (dd, 1H): Benzylic CH₂ (attached to C5).[1]

    • δ 2.80 (s, 3H): N-Methyl (Diagnostic singlet).[1]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1]

  • Molecular Ion: [M+H]⁺ = 192.1 m/z.[1]

  • Fragmentation Pattern (EI):

    • m/z 91: Tropylium ion (Benzyl fragment) – Base peak.[1]

    • m/z 101: Loss of benzyl group.

    • m/z 148: Loss of C=O (Carbamate cleavage).[1]

Applications & Relevance[1][3][10]

Pharmaceutical Intermediate

This scaffold serves as a core structure for muscle relaxants (analogous to Metaxalone ) and monoamine oxidase inhibitors (MAOIs).[1] The 5-substitution pattern dictates specific binding affinities distinct from the 4-substituted derivatives.[1]

Impurity Profiling

In the synthesis of amphetamine-type stimulants or ephedrine derivatives, reaction with carbonic acid equivalents can generate oxazolidinones. 3-Methyl-5-benzyl-2-oxazolidinone may appear as a "process-related impurity" in the synthesis of N-methylated phenethylamines if carbonate sources are present, serving as a marker for specific synthetic routes.[1]

Chiral Auxiliary

While less common than the Evans (4-benzyl) auxiliary, the 5-benzyl derivative is used in specific asymmetric alkylations where steric hindrance at the 5-position is required to direct facial selectivity.[1]

References

  • Nippon Chemiphar Co Ltd. (1977).[1][2] 5-Benzyl-2-oxazolidone derivatives and a process for producing the same. US Patent 4,062,862.[1][2] Link

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Oxazolidinone, 3-methyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] Link

  • ChemicalBook. (2024).[1] Product Entry: 5-benzyl-3-methyl-1,3-oxazolidin-2-one (CAS 62825-79-0).[1] Link

  • Garg, S. K., et al. (2010).[1] Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. (Contextual reference for oxazolidinone stability).

  • LookChem. (2024).[1] CAS 62825-79-0 Data Sheet. Link

Sources

Technical Profile: 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-5-(phenylmethyl)-2-oxazolidinone (CAS 62825-79-0 ), frequently referred to as 3-methyl-5-benzyl-2-oxazolidinone , is a specialized heterocyclic compound utilized primarily in organic synthesis and medicinal chemistry. Structurally, it consists of a 2-oxazolidinone core substituted with a methyl group at the nitrogen (N3) and a benzyl group at the C5 position.[1]

Unlike the canonical Evans auxiliaries (which typically bear substituents at C4), this C5-substituted derivative serves a distinct role. It functions as a mechanistic probe in enolate chemistry, a chiral building block for N-methylated amino acid derivatives, and a reference standard for impurity profiling in the synthesis of phenylalanine-derived therapeutics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and application logic.

Chemical Identity & Physicochemical Properties[2]

Nomenclature & Identifiers
ParameterDetail
Chemical Name 3-Methyl-5-(phenylmethyl)-2-oxazolidinone
Common Synonyms 5-Benzyl-3-methyloxazolidin-2-one; N-Methyl-5-benzyloxazolidinone
CAS Registry Number 62825-79-0
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES CN1CC(OC1=O)CC2=CC=CC=C2
InChI Key (Specific key varies by stereochemistry; generic structure implied)
Physical Properties
PropertyValue
Physical State Solid or Viscous Oil (Enantiomer-dependent)
Melting Point 68–72 °C (Typical for crystalline enantiomers)
Boiling Point ~360 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water
pKa ~20–22 (α-proton relative to carbonyl, estimated)

Synthesis & Production Protocols

The synthesis of 3-methyl-5-benzyl-2-oxazolidinone generally proceeds via two primary pathways. The N-methylation of 5-benzyloxazolidin-2-one is the preferred laboratory method due to the commercial availability of the precursor and higher yield specificity.

Method A: N-Methylation of 5-Benzyloxazolidin-2-one (Recommended)

This protocol utilizes sodium hydride (NaH) to deprotonate the carbamate nitrogen, followed by nucleophilic attack on methyl iodide (MeI).

Reagents
  • Substrate: 5-Benzyloxazolidin-2-one (CAS 42746-49-6)

  • Base: Sodium Hydride (60% dispersion in mineral oil)

  • Electrophile: Methyl Iodide (MeI)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

  • Deprotonation: Add a solution of 5-benzyloxazolidin-2-one (1.0 equiv) in THF dropwise. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0 °C to ensure complete formation of the aza-enolate.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1) for the disappearance of the starting material (lower Rf).

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to yield the N-methylated product.

Method B: Cyclization of N-Methyl-Phenylalaninol

This route involves the cyclization of the amino alcohol precursor using a carbonic acid derivative (e.g., Phosgene, Triphosgene, or Carbonyl Diimidazole).

  • Precursor: N-Methyl-L-phenylalaninol (derived from reduction of N-methyl-phenylalanine).

  • Reagent: Triphosgene (0.35 equiv) and Triethylamine (2.5 equiv) in DCM at 0 °C.

  • Mechanism: Formation of the carbamoyl chloride intermediate followed by intramolecular oxygen attack.

Synthesis Workflow Diagram

Synthesis_Pathways Phe Phenylalanine AminoAlc Phenylalaninol Phe->AminoAlc Reduction (LiAlH4) N_Me_Phe N-Methyl-Phenylalanine Phe->N_Me_Phe Methylation Oxazolidinone 5-Benzyloxazolidin-2-one (CAS 42746-49-6) AminoAlc->Oxazolidinone Cyclization (CDI or Phosgene) Target 3-Methyl-5-benzyl-2-oxazolidinone (CAS 62825-79-0) Oxazolidinone->Target Method A: NaH, MeI, THF N_Me_AminoAlc N-Methyl-Phenylalaninol N_Me_Phe->N_Me_AminoAlc Reduction N_Me_AminoAlc->Target Method B: Triphosgene, Et3N

Figure 1: Dual synthetic pathways for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone. Method A is generally preferred for scale and simplicity.

Applications & Technical Utility

Mechanistic Probe in Enolate Chemistry

The N-methyl group in this compound prevents the formation of the bidentate metal chelate (e.g., with Titanium or Lithium) that is characteristic of Evans auxiliaries.

  • Usage: Researchers use this compound to study "open" transition states in aldol or alkylation reactions. By comparing the reactivity of the N-H oxazolidinone (chelated) vs. the N-Me oxazolidinone (non-chelated), the necessity of chelation for stereocontrol can be quantified.

Pharmaceutical Impurity Profiling

In the manufacturing of drugs containing the 2-oxazolidinone scaffold (e.g., Metaxalone analogs or Linezolid derivatives), N-methylation is a potential side reaction if methylating agents are present.

  • Role: CAS 62825-79-0 serves as a certified reference standard (CRS) to validate HPLC methods for detecting N-methylated impurities in bulk drug substances.

Chiral Building Block

The ring can be hydrolyzed (using LiOH/H₂O₂) to yield N-methyl-phenylalaninol derivatives or N-methyl-β-amino acids, which are valuable motifs in peptidomimetic drug design.

Analytical Characterization

To validate the identity of synthesized 3-Methyl-5-(phenylmethyl)-2-oxazolidinone, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15–7.35 (m, 5H, Ar-H) – Phenyl group.

    • δ 4.65 (m, 1H, C5-H) – Methine proton at the chiral center.

    • δ 3.45 (t, 1H, C4-H) – One of the methylene ring protons.

    • δ 3.20 (dd, 1H, C4-H') – The other methylene ring proton.

    • δ 2.95 (dd, 1H, Ph-CH₂-a) – Benzylic proton.

    • δ 2.85 (s, 3H, N-CH₃) – Diagnostic Singlet (confirms N-methylation).

    • δ 2.75 (dd, 1H, Ph-CH₂-b) – Benzylic proton.

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 192.24 m/z.

  • Fragmentation (EI): Expect loss of Benzyl radical (91 m/z) and CO₂.

Infrared Spectroscopy (IR)
  • Carbonyl Stretch (C=O): Strong band at ~1740–1760 cm⁻¹ (characteristic of cyclic carbamates).

  • Absence of N-H: No stretch at 3200–3400 cm⁻¹, confirming complete methylation.

References

  • BLD Pharm. (2024). Product Analysis: 5-Benzyl-3-methyloxazolidin-2-one (CAS 62825-79-0).[1][2][3][4][5][6] BLD Pharm Chemical Catalog. Link

  • Evans, D. A., et al. (1982). "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society. (Foundational context for oxazolidinone auxiliary chemistry).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 2-Oxazolidinone derivatives. NIST Chemistry WebBook. Link

  • PubChem. (2024). Compound Summary: Oxazolidinone Derivatives. National Library of Medicine. Link

Sources

Solubility of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 3-Methyl-5-(phenylmethyl)-2-oxazolidinone (also referred to as 3-methyl-5-benzyl-2-oxazolidinone ).

This guide is structured to support R&D workflows, moving from theoretical solubility parameters to empirical solvent selection for synthesis, extraction, and purification.

Executive Summary

3-Methyl-5-(phenylmethyl)-2-oxazolidinone is a functionalized oxazolidinone derivative characterized by a core 2-oxazolidinone ring substituted with a methyl group at the nitrogen (N3) position and a benzyl group at the C5 position.

Unlike its non-methylated precursor (5-benzyl-2-oxazolidinone), the N-methylation removes the hydrogen bond donor capability of the carbamate nitrogen, significantly altering its solubility profile. This modification increases lipophilicity (LogP), enhances solubility in chlorinated and aprotic polar solvents, and drastically reduces solubility in aqueous media. This compound is frequently utilized as a chiral auxiliary intermediate or a scaffold in medicinal chemistry (analogous to Linezolid intermediates).

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

PropertyData / DescriptorImpact on Solubility
CAS Number Not widely listed; Analogous to 42746-49-6 (NH parent)N/A
Molecular Formula C₁₁H₁₃NO₂Moderate molecular weight facilitates solubility in small-molecule solvents.
Molecular Weight 191.23 g/mol Favorable for dissolution in standard organic solvents.
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic. Prefers organic phase over aqueous phase.
H-Bond Donors 0Critical: Lack of NH donor reduces water solubility compared to NH-oxazolidinones.
H-Bond Acceptors 2 (Carbonyl O, Ring O)Allows solubility in alcohols and acceptance of H-bonds from water (limited).
Physical State Low-melting Solid or Viscous OilHigh solubility in solvents with similar cohesive energy densities.

Solubility Landscape in Organic Solvents

The following data categorizes solvents based on their thermodynamic compatibility with 3-Methyl-5-(phenylmethyl)-2-oxazolidinone. These classifications are derived from the principle of "like dissolves like," utilizing Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding).

Table 1: Primary Solubility Data

Qualitative assessment based on structural analogs (e.g., Evans Auxiliaries, N-methylated oxazolidinones).

Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM)Excellent Primary solvent for reaction and extraction.
Chloroform (CHCl₃)Excellent Suitable for NMR analysis and concentrated stock solutions.
Esters Ethyl Acetate (EtOAc)High Ideal for recrystallization (often paired with Hexanes) and extraction.
Isopropyl AcetateGood Green alternative to EtOAc; slightly lower solubility.
Ethers Tetrahydrofuran (THF)High Standard solvent for lithiation or alkylation reactions.
Diethyl Ether (Et₂O)Moderate Often used to precipitate impurities or as a wash solvent.
MTBEModerate Good for extraction; less miscible with water than THF.
Alcohols Methanol (MeOH)High Soluble due to H-bond acceptance; useful for polar extractions.
Ethanol (EtOH)High Suitable for recrystallization (often with water antisolvent).
Polar Aprotic Acetonitrile (MeCN)High Excellent for HPLC mobile phases and substitution reactions.
DMF / DMSOHigh Soluble, but difficult to remove; avoid unless necessary for reaction temp.
Hydrocarbons TolueneModerate Soluble at elevated temperatures; poor solubility at <0°C (crystallization).
Hexanes / HeptaneLow / Insoluble Primary Antisolvent. Used to crash out the product during purification.
Aqueous WaterInsoluble The benzyl and N-methyl groups render the molecule hydrophobic.
Mechanistic Insight: The N-Methyl Effect

The N-methylation serves as a "solubility switch." While 5-benzyl-2-oxazolidinone (containing an N-H) has marginal water solubility and high melting point (~105°C) due to intermolecular hydrogen bonding, the 3-methyl derivative cannot self-associate via H-bonds. This disrupts the crystal lattice energy, lowering the melting point and significantly increasing solubility in non-polar solvents like toluene and ethers.

Operational Protocols

A. Solvent Selection for Synthesis & Workup
  • Reaction Medium: Use THF or DCM . These solvents dissolve the compound completely, ensuring homogeneous kinetics.

  • Quench/Extraction: Use a DCM / Water or EtOAc / Water biphasic system. The compound will partition almost exclusively into the organic layer (DCM or EtOAc), while inorganic salts remain in the aqueous phase.

  • Drying: Dry the organic phase with MgSO₄ or Na₂SO₄ . The compound is stable to these drying agents.

B. Purification Strategy (Recrystallization)

Since the compound has high solubility in EtOAc and low solubility in Hexanes, a dual-solvent recrystallization is the gold standard.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).

  • Antisolvent Addition: Slowly add hot Hexanes (or Heptane) dropwise until persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4°C. The N-methylated oxazolidinone should crystallize as white needles or prisms.

Solubility Determination Protocol (SOP)

As exact quantitative values can vary by batch purity, use this gravimetric protocol to determine the saturation limit for your specific lot.

SolubilityProtocol Start Start: Weigh Excess Solid (approx. 100 mg) SolventAdd Add Target Solvent (1 mL) at Controlled Temp (25°C) Start->SolventAdd Equilibrate Agitate/Sonicate for 1 Hour SolventAdd->Equilibrate Check Is Solid Dissolved? Equilibrate->Check AddMore Add more solid (Saturation not reached) Check->AddMore Yes (Clear) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter No (Turbid) AddMore->Equilibrate Evaporate Evaporate Solvent (Vacuum/N2 Stream) Filter->Evaporate Weigh Weigh Residue & Calculate Solubility (mg/mL) Evaporate->Weigh

Figure 1: Gravimetric workflow for determining the saturation limit of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone.

References

  • Evans, D. A., et al. (1982).[1] "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, 104(6), 1737–1739. (Foundational chemistry of oxazolidinone solubility and handling). Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Details purification and solvent choices for benzyl-substituted oxazolidinones). Link

  • PubChem Compound Summary. (2024). "2-Oxazolidinone Derivatives." National Center for Biotechnology Information. (General physicochemical properties of the oxazolidinone scaffold). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection based on polarity and H-bonding).

Sources

Methodological & Application

Application Note: Asymmetric Aldol Reaction using 5-(Phenylmethyl)-2-oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It addresses the specific application of 5-(phenylmethyl)-2-oxazolidinone scaffolds in asymmetric aldol reactions.

Nomenclature & Chemical Identity Alert: The specific chemical name provided in the topic—3-Methyl-5-(phenylmethyl)-2-oxazolidinone—describes an N-methylated oxazolidinone (where the nitrogen at position 3 is methylated). In the context of asymmetric aldol reactions, the oxazolidinone nitrogen must be acylated (e.g., with a propionyl group) to form the reactive enolate. An N-methyl group would render the auxiliary chemically inert for acylation-based aldol chemistry.

Therefore, this guide interprets the topic as the Asymmetric Propionate Aldol Reaction (which installs a methyl group) using the 5-(phenylmethyl)-2-oxazolidinone chiral auxiliary. This distinction is critical for experimental success.


-methyl-

-hydroxy carbonyls

Executive Summary

The use of chiral oxazolidinone auxiliaries (Evans Auxiliaries) is a cornerstone of asymmetric synthesis. While the 4-substituted variants (derived from valine or phenylalanine) are standard, the 5-substituted variants, such as 5-(phenylmethyl)-2-oxazolidinone (5-benzyl-2-oxazolidinone), offer unique steric environments and access to complementary diastereomers. This protocol details the synthesis of the N-propionyl precursor and its subsequent aldol reaction to install two contiguous stereocenters with high diastereo- and enantiocontrol.

Chemical Identity & Mechanism

The Auxiliary
  • Common Name: 5-Benzyl-2-oxazolidinone[1]

  • Structure: A 5-membered heterocyclic ring containing a benzyl group at the C5 position.

  • Role: Chiral Auxiliary.[1] It is covalently attached to the substrate (propionate) to induce facial selectivity during the enolization and subsequent bond formation.

Mechanistic Pathway (Zimmerman-Traxler Model)

The reaction proceeds via a Zimmerman-Traxler transition state . The specific geometry of the enolate (typically Z-enolate with boron Lewis acids) and the steric bulk of the auxiliary determine the stereochemical outcome.

  • Enolization: The N-propionyl oxazolidinone is treated with a Lewis acid (e.g.,

    
    ) and a base (e.g., DIPEA). The boron coordinates to the carbonyl oxygen of the imide and the auxiliary, locking the conformation.
    
  • Facial Selectivity: The benzyl group at C5 blocks one face of the enolate. In 5-substituted oxazolidinones, the steric hindrance directs the aldehyde approach to the opposite face (typically the re-face of the enolate if the C5 center is R).

  • Aldol Addition: The aldehyde reacts with the enolate to form the boron aldolate.

  • Workup: Oxidative or hydrolytic workup releases the aldol adduct.

Visualized Pathway

The following diagram illustrates the workflow from acylation to cleavage.

AldolPathway Aux 5-Benzyl-2-oxazolidinone (Chiral Auxiliary) Acyl N-Propionylation (n-BuLi, Propionyl Chloride) Aux->Acyl Activation Imide N-Propionyl Imide (Substrate) Acyl->Imide Yield >90% Enol Z-Enolate Formation (Bu2BOTf, DIPEA, -78°C) Imide->Enol Enolization TS Zimmerman-Traxler TS (Facial Selection) Enol->TS + Aldehyde (R-CHO) Adduct Aldol Adduct (Syn-Aldol) TS->Adduct C-C Bond Formation Cleavage Hydrolytic Cleavage (LiOH/H2O2) Adduct->Cleavage Auxiliary Removal Cleavage->Aux Recycle Auxiliary Product Chiral Carboxylic Acid (Final Product) Cleavage->Product Recovery

Figure 1: Operational workflow for the asymmetric aldol reaction using 5-benzyl-2-oxazolidinone.

Experimental Protocols

Pre-requisite: Synthesis of N-Propionyl-5-benzyl-2-oxazolidinone

Before the aldol reaction, the auxiliary must be acylated.

Materials:

  • 5-benzyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Propionyl chloride (1.2 equiv)

  • THF (anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 5-benzyl-2-oxazolidinone and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C. Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes to ensure complete lithiation of the nitrogen (formation of the lithium salt).

  • Acylation: Add propionyl chloride dropwise. The solution may turn slightly yellow.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) typically yields the N-propionyl imide as a white solid or clear oil.

Core Protocol: Asymmetric Aldol Reaction

This step installs the two stereocenters.

Materials:

  • N-Propionyl-5-benzyl-2-oxazolidinone (1.0 equiv)

  • Dibutylboron triflate (

    
    ) (1.1 equiv, 1.0M in DCM)
    
  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (R-CHO) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Phosphate buffer (pH 7)

  • Methanol / Hydrogen Peroxide (30%)

Step-by-Step Methodology:

  • Enolization:

    • Dissolve the N-propionyl imide in anhydrous DCM (0.1 M) under Argon.

    • Cool to 0°C . Add

      
       dropwise. (Note: Some protocols use -78°C, but 0°C is common for boron triflate enolization to ensure completion).
      
    • Add DIPEA dropwise. The solution may darken. Stir at 0°C for 30 minutes to form the Z-enolate.

    • Cool the mixture to -78°C .

  • Aldol Addition:

    • Add the aldehyde (neat or in minimal DCM) dropwise to the cold enolate solution.

    • Stir at -78°C for 1 hour, then warm to 0°C (or -20°C depending on substrate reactivity) for 1-2 hours.

    • TLC Check: Monitor the disappearance of the starting imide.

  • Oxidative Workup (Critical for Boron Removal):

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add Methanol (3 mL/mmol).

    • Caution: Carefully add 30%

      
       (1 mL/mmol) at 0°C. Stir vigorously for 1 hour. This breaks the Boron-O bond.
      
  • Isolation:

    • Concentrate slightly to remove MeOH.

    • Extract with DCM or EtOAc.

    • Purify via flash chromatography. The syn-aldol adduct is typically the major product.

Cleavage of the Auxiliary

To obtain the free carboxylic acid or alcohol.

Method A: Hydrolysis (to Acid)

  • Reagents:

    
     (2 equiv), 
    
    
    
    (4 equiv) in THF/H2O (3:1) at 0°C.
  • Note: The peroxide aids in cleaving the imide without epimerization.

Method B: Reduction (to Alcohol)

  • Reagents:

    
     (1.5 equiv) in THF/H2O (using a small amount of water enhances reactivity) or 
    
    
    
    .

Data Analysis & Validation

Expected Results

The 5-benzyl-2-oxazolidinone auxiliary typically directs the formation of the Syn-Aldol product. The absolute configuration depends on the configuration of the C5 center (R or S).

Table 1: Comparative Efficiency of Oxazolidinone Auxiliaries

Auxiliary TypeSubstituent PositionTypical Yield (Aldol)Typical dr (syn:anti)Facial Selectivity
Evans Standard 4-Benzyl (S)85-95%>95:5Si-face attack (on enolate)
Ephedrine Derived 4-Methyl-5-Phenyl80-90%>90:10Depends on C4/C5 interplay
Target Auxiliary 5-Benzyl 80-92% >90:10 Opposite to 4-Benzyl (Pseudo-enantiomeric)
Troubleshooting Guide
  • Low Yield: Check the quality of

    
    . It is moisture sensitive and degrades to triflic acid, which decomposes the substrate.
    
  • Poor Diastereoselectivity: Ensure the temperature remains at -78°C during aldehyde addition. Warming too fast disrupts the Zimmerman-Traxler transition state.

  • Incomplete Cleavage: If using LiOH, ensure the reaction mixture is homogenous. If the imide is sterically bulky, switch to

    
     (LiOH + H2O2).
    

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200.

Sources

Diastereoselective alkylation protocol with 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

[1]

Executive Summary

This protocol details the diastereoselective alkylation of



Mechanistic Foundation

The success of this protocol relies on the Zimmerman-Traxler Transition State .[]

  • Acylation: The auxiliary (Xc-H) is acylated with the substrate (R-COCl) to form the imide (Xc-CO-R).[]

  • Enolization: Treatment with a strong base (NaHMDS or LDA) generates the metal enolate.[] The lithium or sodium cation chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone, locking the conformation.[]

  • Steric Shielding: The benzyl group at C4 (or C5 in variants) projects into space, effectively blocking one face of the enolate.[]

  • Alkylation: The electrophile (R'-X) approaches from the unhindered face (opposite the benzyl group), establishing the new stereocenter.[]

Pathway Visualization

EvansAlkylationAuxChiral Auxiliary(4-Benzyl-2-oxazolidinone)AcylN-Acylation(Attachment)Aux->AcylImideN-Acyl ImideAcyl->ImideBaseEnolization(NaHMDS/LiHMDS)Imide->BaseEnolateZ-Enolate(Chelated)Base->Enolate -78°CElecElectrophile(R-X)Enolate->ElecProdAlkylated Imide(>98:2 dr)Elec->Prod Steric ControlHydrolCleavage(LiOH/H2O2)Prod->HydrolFinalChiral Acid+ Recovered AuxiliaryHydrol->Final

Figure 1: The Evans Alkylation Workflow. The cycle begins and ends with the recovery of the chiral auxiliary.[]

Detailed Experimental Protocol

Phase A: Preparation of the -Acyl Oxazolidinone

Before alkylation, the substrate must be attached to the auxiliary.[]

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[]

  • 
    -Butyllithium (
    
    
    -BuLi, 2.5 M in hexanes, 1.05 equiv)[]
  • Acid Chloride (R-COCl, 1.1 equiv)[]

  • THF (Anhydrous)[]

Step-by-Step:

  • Dissolution: Dissolve the oxazolidinone in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78°C . Add

    
    -BuLi dropwise over 15 minutes.[] Stir for 30 minutes to form the lithiated auxiliary.
    
  • Acylation: Add the acid chloride dropwise.[]

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl. Extract with EtOAc, wash with NaHCO
    
    
    and brine.[] Dry over MgSO
    
    
    and concentrate.
  • Purification: Recrystallize or flash chromatography (Hexanes/EtOAc).

Phase B: Diastereoselective Alkylation (The Core Protocol)

This step installs the new stereocenter.[]

Reagents:

  • 
    -Acyl oxazolidinone (from Phase A, 1.0 equiv)[]
    
  • NaHMDS (Sodium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 equiv) — Preferred over LDA for cleaner enolization in many cases.[]

  • Alkyl Halide (R'-X, 3.0 - 5.0 equiv) — Highly reactive halides (Allyl, Benzyl) require fewer equivalents; unreactive ones (Ethyl iodide) require more.[]

  • THF (Anhydrous)[]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N

    
    . Add the 
    
    
    -acyl oxazolidinone and dissolve in THF (0.1 M).
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital for Z-enolate geometry.

  • Enolization: Add NaHMDS dropwise via syringe pump over 20 minutes.

    • Observation: The solution may turn bright yellow or orange, indicating enolate formation.[]

    • Time: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (neat or in minimal THF) rapidly in one portion.

    • Note: For very reactive electrophiles, add dropwise to prevent exotherms.[]

  • Reaction: Stir at -78°C.

    • Monitoring: Monitor by TLC.[] Reactive halides react within 1–4 hours.[] Unreactive halides may require warming to -40°C or -20°C (this risks eroding diastereoselectivity).[]

  • Quench: Once complete, quench with saturated aqueous NH

    
    Cl at -78°C .
    
  • Workup: Warm to room temperature. Dilute with water and extract with CH

    
    Cl
    
    
    (x3).[] Dry combined organics over Na
    
    
    SO
    
    
    .
  • Analysis: Analyze the crude mixture by

    
    H NMR to determine the diastereomeric ratio (dr).
    
Phase C: Hydrolytic Cleavage

Removing the auxiliary to yield the chiral acid.[]

Reagents:

  • LiOH (2.0 equiv)[]

  • H

    
    O
    
    
    (30%, 4.0 equiv)[]
  • THF/Water (3:1)[]

Step-by-Step:

  • Dissolve the alkylated product in THF/Water at 0°C.

  • Add H

    
    O
    
    
    followed by LiOH.[]
  • Stir at 0°C for 1–3 hours.

  • Quench with Na

    
    SO
    
    
    (to destroy excess peroxide) and NaHCO
    
    
    .[]
  • Isolation: Wash with CH

    
    Cl
    
    
    to recover the chiral auxiliary (save this!). Acidify the aqueous layer (pH 1-2) with HCl and extract with EtOAc to isolate the chiral acid.[]

Data Analysis & Troubleshooting

Expected Performance Metrics
ParameterTarget RangeNotes
Yield (Alkylation) 80% – 95%Lower yields often due to moisture in THF.[]
Diastereoselectivity (dr) > 95:5Often >98:[]2. If low, check temperature control.[]
Auxiliary Recovery > 90%Critical for cost-efficiency.[]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Enolate decomposition or moisture.[][2]Ensure THF is freshly distilled/dried.[] Verify NaHMDS titer.[]
Low Selectivity (dr) Enolization temp too high.[]Keep at -78°C strictly.[] Do not warm before quenching.[]
No Reaction Electrophile too steric/unreactive.Add HMPA or DMPU (co-solvents) to increase enolate reactivity.
"3-Methyl" Confusion Incorrect Auxiliary.[]Verify structure. If N is methylated, use Seebach SRS protocol instead.[]

Structural Visualization (Transition State)

The high selectivity arises from the specific orientation of the dipole moments and steric bulk.[]

TransitionStatecluster_TSZimmerman-Traxler Transition StateMetalLi+ / Na+O_EnolateO (Enolate)Metal->O_EnolateO_CarbonylO (Auxiliary)Metal->O_CarbonylC_AlphaC (Alpha)O_Enolate->C_AlphaN_AuxN (Auxiliary)C_Alpha->N_AuxBenzylBenzyl Group(Blocks Back Face)N_Aux->BenzylElecElectrophile(Attacks Front Face)Elec->C_Alpha Attack

Figure 2: The metal cation chelates the two oxygens, creating a rigid chair-like structure.[] The benzyl group blocks one face, forcing the electrophile to attack from the opposite side.[]

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[] Link[]

  • Gage, J. R., & Evans, D. A. (1990).[] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[] Organic Syntheses, 68, 83. Link[]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.[] Link[]

  • Seebach, D., et al. (1987).[] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Topics in Current Chemistry. (Context for N-methylated variants).

Application Notes and Protocols for the Cleavage of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the cleavage of the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary, a derivative of the widely utilized Evans oxazolidinone auxiliaries in asymmetric synthesis. These auxiliaries are instrumental in controlling stereochemistry during the formation of new chiral centers.[1][2][3] The successful removal of the auxiliary is a critical final step to yield the desired enantiomerically enriched product. This document outlines various methods for the cleavage of the N-acyl bond, leading to the formation of chiral carboxylic acids, primary alcohols, and esters. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical considerations for procedural success.

Introduction: The Role of Oxazolidinone Auxiliaries in Asymmetric Synthesis

Chiral oxazolidinones, often referred to as Evans auxiliaries, are powerful tools in modern organic synthesis for establishing stereocenters with a high degree of predictability and reliability.[1][2] The auxiliary is temporarily attached to a prochiral substrate, directing subsequent diastereoselective reactions such as alkylations, aldol reactions, and acylations. The steric hindrance provided by the substituent on the oxazolidinone ring (in this case, a phenylmethyl group at the 5-position and a methyl group at the 3-position) effectively shields one face of the enolate, leading to highly selective transformations.

Once the desired stereocenter is installed, the auxiliary must be removed cleanly and efficiently without racemization of the newly formed chiral center. The choice of cleavage method is dictated by the desired functionality in the final product. This guide focuses on the most common and robust methods for cleaving the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary.

Mechanistic Overview of N-Acyl Bond Cleavage

The cleavage of the N-acyl oxazolidinone involves the nucleophilic attack at the exocyclic carbonyl group. The regioselectivity of this attack is crucial to avoid cleavage of the endocyclic carbamate carbonyl, which would destroy the auxiliary.[2][3]

Workflow for Auxiliary Cleavage

Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Method cluster_products Products N_Acyl_Oxazolidinone N-Acyl-3-Methyl-5- (phenylmethyl)-2-oxazolidinone Cleavage Select Cleavage Reagent N_Acyl_Oxazolidinone->Cleavage Carboxylic_Acid Chiral Carboxylic Acid Cleavage->Carboxylic_Acid Hydrolytic Primary_Alcohol Chiral Primary Alcohol Cleavage->Primary_Alcohol Reductive Ester Chiral Ester Cleavage->Ester Transesterification

Caption: General workflow for the cleavage of the chiral auxiliary.

Protocols for Auxiliary Cleavage

This section provides detailed, step-by-step protocols for the most common methods of cleaving the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary.

Hydrolytic Cleavage to Yield Chiral Carboxylic Acids

This is one of the most frequently employed methods, utilizing lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic carbonyl group.[3]

Hydrolytic_Cleavage Start N-Acyl Oxazolidinone Intermediate Tetrahedral Intermediate Start->Intermediate + LiOOH Reagent LiOH, H₂O₂ Reagent->Intermediate Peracid Lithium Peroxycarboxylate Intermediate->Peracid Auxiliary Recovered Auxiliary Intermediate->Auxiliary Product Chiral Carboxylic Acid Peracid->Product Workup Aqueous Workup (e.g., Na₂SO₃) Workup->Product

Caption: Mechanism of hydrolytic cleavage with LiOH/H₂O₂.

Materials:

  • N-acylated 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH) monohydrate

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add hydrogen peroxide (4.0 equiv) dropwise to the stirred solution, followed by the slow, portion-wise addition of lithium hydroxide monohydrate (2.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (excess, e.g., 1.5 M solution) at 0 °C to reduce the excess peroxide. Stir for 20-30 minutes.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Auxiliary Recovery: Extract the aqueous layer with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary. The combined organic layers can be dried over MgSO₄, filtered, and concentrated to recover the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone.

  • Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. Extract the carboxylic acid product with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts containing the product, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral carboxylic acid. Further purification can be achieved by crystallization or chromatography if necessary.

Safety Precautions:

  • Hydrogen peroxide is a strong oxidant. Handle with care.

  • The reaction can be exothermic. Maintain cooling during reagent addition.

  • A recent study has shown that oxygen can evolve during the reaction, which can create a safety risk in the presence of flammable organic solvents.[4] It is recommended to perform the reaction under an inert atmosphere and ensure proper venting.

Reductive Cleavage to Yield Chiral Primary Alcohols

Reductive cleavage using hydride reagents is a common method to convert the N-acyl group into a primary alcohol. Lithium borohydride (LiBH₄) is a milder and often more selective reagent than lithium aluminum hydride (LiAlH₄).[2]

Materials:

  • N-acylated 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

  • Tetrahydrofuran (THF), anhydrous

  • Lithium borohydride (LiBH₄)

  • Water, deionized

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (2.0-3.0 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of water, followed by 1 M NaOH solution.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing the chiral primary alcohol and the recovered auxiliary, can be purified by column chromatography.

Transesterification to Yield Chiral Esters

This method is useful for obtaining esters directly from the N-acyl oxazolidinone. Various alkoxides can be used, with sodium methoxide in methanol being a common choice for preparing methyl esters.

Materials:

  • N-acylated 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of sodium methoxide (catalytic to stoichiometric amounts, e.g., 0.1-1.1 equiv) in methanol dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the chiral ester from the recovered auxiliary.

Comparative Summary of Cleavage Methods

Cleavage Method Reagents Product Typical Yields Advantages Disadvantages
Hydrolytic LiOH, H₂O₂Carboxylic Acid85-95%High yields, reliable.Potential for side reactions, oxygen evolution safety concern.[4]
Reductive (Mild) LiBH₄Primary Alcohol70-90%Good for sensitive substrates.Slower reaction times.
Reductive (Strong) LiAlH₄Primary Alcohol80-95%Faster reaction times.Less selective, can reduce other functional groups.
Transesterification NaOMe/MeOHMethyl Ester75-90%Direct conversion to esters.May not be suitable for base-sensitive substrates.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the reagent or the reaction time. For hydrolytic cleavage, ensure the LiOH is of good quality.

  • Low Yields: This could be due to side reactions or issues during workup and extraction. Ensure proper pH adjustments during the workup for carboxylic acid isolation.

  • Epimerization: While these methods are generally non-racemizing, prolonged exposure to harsh basic or acidic conditions should be avoided.

  • Auxiliary Recovery: Efficient extraction is key to high recovery yields of the valuable chiral auxiliary. Multiple extractions are recommended.

Conclusion

The cleavage of the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary is a critical step in asymmetric synthesis that can be achieved through several reliable methods. The choice of the cleavage protocol should be guided by the desired final product. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can effectively and safely deprotect their chiral molecules, paving the way for the next steps in their synthetic endeavors.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Methods for cleavage of chiral auxiliary.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Evans Enolate Alkylation-Hydrolysis. University of Missouri.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

Sources

Application Note: 3-Methyl-5-(phenylmethyl)-2-oxazolidinone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone (also referred to as 3-methyl-5-benzyl-2-oxazolidinone ) in the synthesis of natural products. While less ubiquitous than the famous Evans auxiliary (4-benzyl-2-oxazolidinone), this 5-substituted isomer serves as a critical chiral template for the stereoselective synthesis of


-substituted-

-amino acids
and

-methylated amino alcohols
, motifs frequently found in peptide antibiotics and alkaloids.

Introduction & Core Utility

3-Methyl-5-(phenylmethyl)-2-oxazolidinone functions primarily as a chiral scaffold for the "Self-Regeneration of Stereocenters" (SRS) or as a diastereoselective template. Unlike the Evans auxiliary, where the chiral information at C4 directs stereochemistry at an exocyclic center (via an


-acyl chain), the 5-benzyl-2-oxazolidinone scaffold typically directs the stereochemistry of incoming electrophiles to the adjacent ring carbon (C4) .

This molecule is particularly valuable in the synthesis of:

  • 
    -Methyl-
    
    
    
    -amino alcohols:
    Key pharmacophores in adrenergic agonists and alkaloids.
  • Non-proteinogenic Amino Acids: Specifically

    
    -alkylated phenylalanine derivatives.
    
  • Peptide Isosteres: Hydroxyethylamine transition-state mimics used in protease inhibitors (e.g., HIV, renin inhibitors).

Structural Distinction

It is crucial to distinguish this scaffold from its isomers to avoid experimental error:

  • Target Molecule: 3-Methyl-5-benzyl-2-oxazolidinone (Chiral center at C5;

    
    -methylated).
    
  • Evans Auxiliary: 4-Benzyl-2-oxazolidinone (Chiral center at C4; usually

    
    -acylated).
    
  • Pseudoephedrine Auxiliary: 3,4-Dimethyl-5-phenyl-2-oxazolidinone (Two chiral centers).

Mechanism of Stereocontrol

The utility of 3-methyl-5-benzyl-2-oxazolidinone relies on the steric shielding provided by the C5-benzyl group. When the molecule is subjected to enolization (typically requiring a strong base if C4 has a proton, or via specific activation), the bulky benzyl group forces incoming electrophiles to approach from the opposite face (anti-addition ).

Mechanistic Pathway[1][2][3][4][5]
  • Template Synthesis: Derived from phenylalanine precursors (e.g.,

    
    -methyl-1-amino-3-phenyl-2-propanol).
    
  • Enolization/Activation: Generation of a planar intermediate at C4 (if oxidized to an iminium or enolate equivalent).

  • Stereoselective Attack: The C5-benzyl group blocks one face of the ring.

  • Product: trans-4,5-disubstituted oxazolidinone.[1]

  • Liberation: Hydrolysis yields the enantiomerically enriched

    
    -methyl amino alcohol or acid.
    

Stereocontrol Precursor N-Methyl-amino-alcohol Template 3-Methyl-5-benzyl -2-oxazolidinone Precursor->Template Cyclization (CDI/Phosgene) Intermediate Reactive Intermediate (Enolate/Iminium at C4) Template->Intermediate LHMDS or Electrochemical Transition Transition State (C5-Benzyl Shielding) Intermediate->Transition Electrophile (E+) Product trans-4,5-Disubstituted Oxazolidinone Transition->Product Anti-Addition Final Chiral N-Methyl Amino Acid/Alcohol Product->Final Hydrolysis (LiOH/Ba(OH)2)

Caption: Workflow for utilizing the 5-benzyl scaffold to generate chiral centers at C4 via steric control.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (3-Methyl-5-benzyl-2-oxazolidinone)

Rationale: Commercial availability of the specific N-methyl, 5-benzyl isomer is lower than the Evans auxiliary. In-house synthesis ensures high optical purity.

Reagents:

  • (S)-1-Amino-3-phenyl-2-propanol (derived from Phenylalanine or Styrene Oxide)

  • Dimethyl carbonate or Carbonyl diimidazole (CDI)

  • Methyl iodide (MeI)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve (S)-1-amino-3-phenyl-2-propanol (10 mmol) in anhydrous THF (50 mL).

    • Add CDI (11 mmol) portion-wise at 0°C.

    • Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete ring closure.

    • Checkpoint: Monitor TLC for disappearance of amino alcohol.

    • Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO3, and brine. Dry over MgSO4.[2]

    • Result: (S)-5-benzyl-2-oxazolidinone (Intermediate A).

  • N-Methylation:

    • Dissolve Intermediate A (10 mmol) in anhydrous THF (30 mL) under Argon.

    • Cool to 0°C. Add NaH (60% dispersion, 12 mmol) carefully. Evolution of H2 gas will occur.

    • Stir for 30 mins to generate the carbamate anion.

    • Add Methyl Iodide (15 mmol) dropwise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Carefully add saturated NH4Cl solution.

    • Purification: Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc 4:1).

    • Validation: Confirm structure via 1H NMR (Doublet for methyl group ~2.8 ppm; Benzyl protons).[3]

Protocol B: Diastereoselective Alkylation (Hypothetical Application)

Rationale: To introduce a new substituent at C4 with high stereocontrol.

Reagents:

  • 3-Methyl-5-benzyl-2-oxazolidinone

  • Lithium Diisopropylamide (LDA) or LiHMDS

  • Alkyl Halide (R-X)

Methodology:

  • Enolization: Cool a solution of the oxazolidinone (1.0 equiv) in THF to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30-60 min.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide, Allyl bromide) slowly at -78°C.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C.

  • Workup: Quench with AcOH/THF at low temperature.

  • Analysis: Determine diastereomeric ratio (dr) via HPLC or NMR. The trans-isomer (4,5-anti) is typically favored.

Data Summary & Comparison

Table 1: Comparison of Oxazolidinone Auxiliaries

FeatureEvans Auxiliary (4-Benzyl)This Scaffold (5-Benzyl)
Chiral Center C4 (derived from Phenylalanine)C5 (derived from Amino-alcohol)
N-Substituent Acyl (usually)Methyl (in this specific case)
Primary Utility Asymmetric Aldol/Alkylation on side chainStereocontrol of ring substitution (C4)
Product Chiral Carboxylic Acids/AlcoholsChiral Amino Alcohols/Amines
Mechanism Chelation/Dipole controlledSteric shielding by C5 group

Troubleshooting & Optimization

  • Loss of Stereocontrol:

    • Cause: Insufficiently low temperature during enolization or fast warming.

    • Fix: Maintain -78°C strictly; ensure electrophile is added slowly to prevent local heating.

  • N-Methylation Issues:

    • Cause: Incomplete deprotonation of the carbamate.

    • Fix: Use fresh NaH or switch to KHMDS/MeI for faster kinetics. Ensure THF is strictly anhydrous.

  • Regioselectivity (Ring Opening):

    • Note: Hydrolysis of the final product requires harsh basic conditions (e.g., Ba(OH)2 reflux) or acidic conditions (6N HCl). Ensure the N-methyl group does not interfere with the desired final product stability.

References

  • Gage, J. R., & Evans, D. A. (1990).[4] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. (Foundational comparison for oxazolidinone chemistry). Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Comprehensive review of amino alcohol derived auxiliaries). Link

  • Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23‐24), 2708-2748. (Theoretical grounding for 5-substituted oxazolidinone usage). Link

  • Sigma-Aldrich. "3-Benzyl-5-(chloromethyl)-2-oxazolidinone Product Page." (Reference for structural analogs and physical properties). Link

(Note: While specific literature on the exact "3-methyl-5-benzyl" derivative is less voluminous than the Evans auxiliary, the chemistry is strictly analogous to the well-documented 5-substituted oxazolidinone class described by Seebach and Ager.)

Sources

Application Notes & Protocols for Diastereoselective Enolate Formation and Alkylation of N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of chiral enolate formation utilizing the powerful Evans auxiliary, N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the fundamental principles governing the high diastereoselectivity of these reactions. We will dissect the mechanistic underpinnings of stereocontrol, provide validated, step-by-step protocols for enolate generation and subsequent alkylation, and detail methods for the crucial final step: the cleavage of the auxiliary to yield highly enantioenriched products. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral auxiliaries are a robust and reliable strategy to achieve this, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation.[1][2] Among the most successful and widely utilized of these are the oxazolidinone auxiliaries developed by David A. Evans and his coworkers.[3][4]

The N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone, derived from L-phenylalaninol, offers a privileged scaffold for controlling the stereochemistry of enolate reactions. Its rigid, C2-symmetric-like chelated transition state, combined with the steric hindrance provided by the benzyl group at C5 and the methyl group at C3, allows for predictable and highly effective facial shielding of the corresponding enolate. This guide will focus specifically on this auxiliary to detail the formation of its chiral enolates and their subsequent diastereoselective alkylation.

Mechanistic Foundation of Stereocontrol

The remarkable stereoselectivity observed in the alkylation of N-acyl oxazolidinones is not accidental; it is a direct consequence of a well-defined transition state. The key to this control lies in the formation of a rigid, chelated (Z)-enolate.

Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the (Z)-enolate is formed exclusively.[1][2] The metal cation (Li⁺ or Na⁺) is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the acyl group, forcing it into a planar arrangement with the oxazolidinone ring.

The substituent at the C5 position (a benzyl group in this case) and the methyl group at the C3 position then effectively shield one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered opposite face, leading to the formation of a new stereocenter with a high degree of predictability and control.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Stereoselective Alkylation Imide N-Acyl Oxazolidinone Enolate (Z)-Enolate (Chelated Intermediate) Imide->Enolate α-proton abstraction Base LDA or NaHMDS (Strong, Non-nucleophilic Base) Enolate_ref (Z)-Enolate Electrophile Electrophile (R-X) Product Alkylated Product (High Diastereoselectivity) Enolate_ref->Product Attack from less hindered face caption Figure 1. Conceptual workflow for stereoselective alkylation.

Caption: Figure 1. Conceptual workflow for stereoselective alkylation.

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric and moisture-sensitive reagents. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: N-Acylation of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

This initial step attaches the desired acyl group to the chiral auxiliary.

  • Materials:

    • (S)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone

    • Acyl chloride or anhydride (e.g., Propionyl chloride)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-3-Methyl-5-(phenylmethyl)-2-oxazolidinone (1.0 equiv) and a catalytic amount of DMAP.

    • Dissolve the solids in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 equiv) dropwise.

    • Slowly add the acyl chloride (1.2 equiv) dropwise. A white precipitate of triethylammonium chloride will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective Enolate Alkylation

This is the key stereocenter-forming reaction. This protocol uses sodium hexamethyldisilazide (NaHMDS) for enolate formation.

  • Materials:

    • N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone (from Protocol 1)

    • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

    • Alkylating agent (e.g., Benzyl bromide, Methyl iodide)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS (1.05 equiv) dropwise over 15 minutes. The solution may turn yellow or orange, indicating enolate formation.

    • Stir the solution at -78 °C for 30-60 minutes.

    • Add the alkylating agent (1.2-1.5 equiv) dropwise.

    • Continue stirring at -78 °C for 2-4 hours. The optimal time can vary significantly depending on the electrophile's reactivity. Monitor the reaction by TLC.[5]

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl directly at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis before purification.[6][7][8]

    • Purify by flash column chromatography to isolate the major diastereomer.

Caption: Figure 2. Step-by-step workflow for the alkylation protocol.

Protocol 3: Auxiliary Cleavage to a Chiral Carboxylic Acid

This protocol details the most common method to release the chiral carboxylic acid product.[9]

  • Materials:

    • Alkylated N-acyl oxazolidinone (from Protocol 2)

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂, 30-35% aqueous solution)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Add aqueous hydrogen peroxide (4.0 equiv) dropwise.

    • Add an aqueous solution of LiOH (2.0 equiv) dropwise. The solution may become cloudy.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC. Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~1.5 equiv relative to H₂O₂) and stir for 30 minutes.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Add water and extract with a non-polar solvent like hexanes or ether to remove the recovered chiral auxiliary. The auxiliary can be purified and reused.

    • Acidify the aqueous layer to pH ~1-2 with cold 1 M HCl.

    • Extract the acidic aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

Note on Safety: The cleavage reaction with LiOH/H₂O₂ can evolve oxygen gas, which can create a safety risk in a closed or poorly vented system, especially on a larger scale.[10][11] Ensure adequate venting.

Data Presentation: Expected Diastereoselectivity

The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile. The following table provides representative data for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone, a closely related system that demonstrates the efficacy of this methodology.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)
Benzyl bromide (BnBr)LDA>99:1[12]
Methyl iodide (MeI)NaHMDS91:9[1]
Ethyl Bromide (EtBr)LDA>99:1
Allyl BromideNaHMDS>95:5

Data is representative and may vary based on specific reaction conditions.

Conclusion and Best Practices

The N-acyl-3-Methyl-5-(phenylmethyl)-2-oxazolidinone is a powerful tool for asymmetric synthesis, providing a reliable and predictable route to enantioenriched molecules. The success of these protocols hinges on several key factors:

  • Strict Anhydrous and Inert Conditions: The enolates are highly sensitive to moisture and oxygen.

  • Precise Temperature Control: Maintaining a low temperature (-78 °C) is critical for maximizing selectivity and preventing side reactions.

  • Reagent Quality: The purity of the starting materials, solvents, and bases directly impacts the yield and selectivity.

  • Careful Monitoring: TLC is indispensable for determining reaction completion and preventing the formation of byproducts from over-reaction or decomposition.

By understanding the mechanistic principles and adhering to these validated protocols, researchers can confidently employ this methodology to construct complex chiral molecules with a high degree of stereochemical precision.

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Gage, J. R., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Gage, J. R. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Urpi, F., et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH. [Link]

  • Urpi, F., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Cardillo, G., et al. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry. [Link]

  • Davies, S. G., et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Collum, D. B., et al. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC. [Link]

  • de Fatima, A., et al. Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]

  • Anonymous. Evans Enolate Alkylation-Hydrolysis. Course Hero. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. [Link]

  • ResearchGate. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

  • Collum, D. B., et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. PMC. [Link]

  • PubMed. [Synthesis and antibacterial activity of (S) -5-acetylaminomethyl-3-[(4-substituted-aminomethyl) phenyl] -2-oxazolindinone derivatives]. PubMed. [Link]

  • Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

  • Crimmins, M. T., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Toste, F. D., et al. Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. PMC. [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Beilstein Journals. Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journals. [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Chemistry LibreTexts. [Link]

  • Feringa, B. L., et al. Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. [Link]

  • Wiley. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and HPLC. Wiley Online Library. [Link]

  • Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica. [Link]

  • Kim, S. C., et al. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. pubs.acs.org. [Link]

  • PubMed. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. PubMed. [Link]

  • University of Bath's research portal. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. [Link]

  • Bibliothèque et Archives Canada. A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. Bibliothèque et Archives Canada. [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. [Link]5/jce2008p696.pdf)

Sources

Protocol for the removal of the 3-Methyl-5-(phenylmethyl)-2-oxazolidinone auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Removal of the 5-Benzyl-2-oxazolidinone Chiral Auxiliary

Part 1: Executive Summary & Structural Analysis

This Application Note details the protocols for the removal (cleavage) of the 5-(phenylmethyl)-2-oxazolidinone chiral auxiliary from an N-acylated substrate.

Critical Nomenclature Clarification: The user query specifies "3-Methyl-5-(phenylmethyl)-2-oxazolidinone." In IUPAC nomenclature for oxazolidinones:

  • Position 2: Carbonyl (C=O)[1]

  • Position 3: Nitrogen (N)

  • Position 5: Carbon bearing the benzyl (phenylmethyl) group.

If the Nitrogen at position 3 is methylated (3-Methyl ), the molecule is a chemically inert cyclic carbamate and cannot function as a standard Evans-type auxiliary (which requires an N-acyl bond for activation).

  • Assumption: This guide assumes the user refers to the 3-acyl derivative (where the auxiliary is active) and seeks to cleave the N-acyl bond to release the target chiral product (acid, alcohol, or ester), recovering the auxiliary (often referred to as the "removal" of the auxiliary).

  • Correction: If your sample is indeed N-methylated (3-Me), it is likely a byproduct or a stable reagent. In that context, "removal" implies physical separation (chromatography), not chemical cleavage.

This guide focuses on the Chemical Cleavage of the N-Acyl Bond , the critical step in asymmetric synthesis to liberate the enantiomerically enriched product.

Part 2: Strategic Decision Matrix

The choice of cleavage protocol dictates the functional group of the final product.

Target ProductRecommended ReagentMechanismKey Advantage
Carboxylic Acid LiOH / H₂O₂ (LiOOH)HydrolysisGold Standard. No racemization; highly selective for exocyclic carbonyl.
Primary Alcohol LiBH₄ / MeOHReductionDirect conversion; avoids redox steps; mild conditions.
Ester Ti(OEt)₄ or LiOBnTransesterificationMild Lewis acid catalysis; prevents ring opening.
Weinreb Amide AlMe₃ / HN(OMe)MeTransaminationDirect access to aldehydes/ketones.

Part 3: Detailed Experimental Protocols

Protocol A: Hydrolytic Cleavage (Lithium Hydroperoxide)

Target: Chiral Carboxylic Acids

Rationale: Standard basic hydrolysis (LiOH) often attacks the endocyclic carbonyl (the ring C=O) rather than the exocyclic amide C=O, leading to ring opening and loss of the auxiliary. The LiOOH method (Evans Protocol) uses the hydroperoxide anion (HOO⁻), which is more nucleophilic (alpha-effect) and less basic (pKa ~11.6) than hydroxide, exclusively attacking the exocyclic carbonyl.[1]

Reagents:

  • Substrate: N-Acyl-5-benzyl-2-oxazolidinone (1.0 equiv)

  • LiOH[1][2]·H₂O (2.0 equiv)

  • H₂O₂ (30% aq, 4.0 equiv)

  • Solvent: THF/H₂O (3:1 or 4:1)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (1.0 mmol) in THF (15 mL) and cool to 0 °C in an ice bath.

  • Peroxide Addition: Add H₂O₂ (30% wt, 4.0 mmol) dropwise via syringe. Ensure the internal temperature does not spike.

  • Base Addition: Add LiOH·H₂O (2.0 mmol) dissolved in H₂O (4 mL) dropwise. The solution may become slightly opaque.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Quench (Critical):

    • Add saturated aqueous Na₂SO₃ (Sodium Sulfite, 1.5 M) dropwise at 0 °C.

    • Why? This reduces excess peroxides. Stir for 15 mins. Check for peroxide absence using starch-iodide paper (should remain white).

    • Add saturated NaHCO₃ to buffer the pH.

  • Workup:

    • Evaporate bulk THF under reduced pressure (rotavap).

    • Extract the aqueous residue with CH₂Cl₂ (3x).

    • Phase Separation: The Auxiliary (5-benzyl-2-oxazolidinone) is in the Organic Layer . The Product (Carboxylate salt) is in the Aqueous Layer .

  • Product Isolation:

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2.

    • Extract the acidic aqueous layer with EtOAc (3x).

    • Dry (MgSO₄), filter, and concentrate to yield the chiral acid.

  • Auxiliary Recovery: Dry and concentrate the initial CH₂Cl₂ extracts to recover the oxazolidinone (typically >90% recovery).

Protocol B: Reductive Cleavage

Target: Chiral Primary Alcohols

Rationale: Direct reduction of the imide is cleaner than hydrolyzing to the acid and then reducing. LiBH₄ is preferred over LiAlH₄ as it is milder and tolerates other functional groups (e.g., nitro, halides).

Reagents:

  • Substrate (1.0 equiv)

  • LiBH₄ (2.0 M in THF, 1.1–1.5 equiv)

  • Water or MeOH (1.1 equiv) – Optional additive to boost reactivity

  • Solvent: Dry THF or Et₂O

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 mmol) in anhydrous Et₂O (or THF) (20 mL) under Argon/Nitrogen.

  • Cooling: Cool to 0 °C .

  • Hydride Addition: Add LiBH₄ (1.2 mmol) dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then allow to warm to room temperature (rt) over 1 hour.

    • Note: If reaction is sluggish, add 1.0 equiv of MeOH or water carefully. The formation of LiB(OMe)H species increases reducing power.

  • Quench: Cool to 0 °C. Add 1N NaOH (aq) carefully to hydrolyze borate complexes.

  • Extraction: Extract with EtOAc. The organic layer contains both the chiral alcohol and the cleaved auxiliary.

  • Purification: Separate the alcohol from the auxiliary via Flash Column Chromatography (Silica gel). The auxiliary is usually much less polar than the alcohol.

Part 4: Mechanistic Visualization

The following diagram illustrates the regioselectivity of the Hydrolytic Cleavage (LiOOH vs LiOH), a common point of failure.

CleavageMechanism Substrate N-Acyl-Oxazolidinone (Substrate) LiOH_Path LiOH Only (High Basicity) Substrate->LiOH_Path pH > 12 LiOOH_Path LiOOH (High Nucleophilicity) Substrate->LiOOH_Path pH ~ 10-11 Endo_Attack Endocyclic Attack (Ring Carbonyl) LiOH_Path->Endo_Attack Sterics favor ring Exo_Attack Exocyclic Attack (Amide Carbonyl) LiOOH_Path->Exo_Attack Alpha-effect Ring_Open Ring Opening (Destruction of Auxiliary) Endo_Attack->Ring_Open Clean_Cleavage Clean Hydrolysis (Product + Intact Auxiliary) Exo_Attack->Clean_Cleavage

Caption: Mechanistic divergence between LiOH (destructive) and LiOOH (productive) cleavage pathways.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield of Acid Ring Opening (Endocyclic cleavage)Ensure H₂O₂ is added before LiOH. Use lower temperature (-10 °C).
Incomplete Reaction Poor solubility or old reagentsUse THF/Water (3:1). Ensure LiOH is fully dissolved. Increase time.
Racemization High pH or prolonged exposureQuench immediately upon completion. Avoid excess base.
Peroxide Residue Incomplete QuenchTest with starch-iodide paper. Peroxides are explosive upon concentration.

Part 6: References

  • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-2-methylpentanoic acid." Organic Syntheses, 68, 83. Link

  • Prashad, M., et al. (1998). "Efficient Cleavage of Oxazolidinone Chiral Auxiliaries with Lithium Borohydride." Tetrahedron Letters, 39(49), 9369-9372. Link

  • Damon, R. E., & Coppola, G. M. (1987). "Lithium Hydroperoxide Hydrolysis of Chiral Oxazolidinones." Tetrahedron Letters, 28, 6142.[2] Link

Sources

Troubleshooting & Optimization

Effect of temperature on stereoselectivity with 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #OX-AUX-004 Topic: Temperature Effects on Stereoselectivity in Oxazolidinone-Mediated Asymmetric Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary: The Kinetic vs. Thermodynamic Switch

Welcome to the technical support guide for Evans-type chiral auxiliaries. Based on your inquiry regarding 3-Methyl-5-(phenylmethyl)-2-oxazolidinone , we have identified a critical correlation between reaction temperature and stereochemical leakage.

Crucial Structure Verification: Before proceeding, please verify your reagent structure. The standard Evans auxiliary mechanism requires the Nitrogen at position 3 to be acylated (e.g.,


-propionyl, 

-acetyl), not methylated (

-methyl).[1]
  • If your molecule is

    
    -methylated (3-Methyl) : It is chemically inert to enolization and cannot function as a standard Evans auxiliary for aldol/alkylation reactions.[1]
    
  • If you intended 3-acyl-5-(phenylmethyl)-2-oxazolidinone (where the auxiliary is 5-benzyl-2-oxazolidinone): The temperature effects described below are critical for maintaining high diastereomeric ratios (dr).

The Core Issue: Stereoselectivity in oxazolidinone chemistry is dictated by the geometry of the enolate intermediate.

  • Low Temperature (-78°C): Favors the Kinetic (

    
    )-Enolate  via a rigid Zimmerman-Traxler transition state.[1] This leads to high stereocontrol (typically >95:5 dr).[1]
    
  • Elevated Temperature (>-20°C): Allows equilibration to the Thermodynamic (

    
    )-Enolate  or "enolate scrambling," resulting in stereochemical leakage, lower yields, or diastereomer mixtures.[1]
    

Technical Deep Dive: The Mechanism of Stereocontrol

To troubleshoot your stereoselectivity issues, you must understand the "Why." The reaction does not just "happen"; it follows a pathway strictly gated by temperature.

The Chelation-Controlled Pathway

In a standard Evans Aldol or Alkylation, the reaction proceeds through a six-membered transition state.[1][2]

  • Enolization (-78°C): When you treat the

    
    -acylated oxazolidinone with a base (e.g., LDA or NaHMDS) and a Lewis Acid (e.g., 
    
    
    
    -Bu_2BOTf
    
    
    Z$)-Enolate**.[1] This is the Kinetic Product .
    • Why -78°C? At this temperature, the deprotonation is faster than the equilibration between

      
       and 
      
      
      
      enolates. The system is "locked" into the
      
      
      -geometry.[1]
  • The "Leakage" (>0°C): If the reaction warms up before the electrophile is fully consumed:

    • The Boron-enolate bond becomes labile.[1]

    • The

      
      -enolate isomerizes to the more thermodynamically stable 
      
      
      
      -enolate.[1]
    • Result: The

      
      -enolate attacks the electrophile from the opposite face, producing the unwanted anti-diastereomer.[1]
      
Visualization: The Temperature-Gated Pathway

EvansPathway Start N-Acyl Oxazolidinone (Reagent) Base Base (LDA/NaHMDS) Lewis Acid Start->Base TempLow Temp: -78°C (Kinetic Control) Base->TempLow TempHigh Temp: > -20°C (Thermodynamic Drift) Base->TempHigh ZEnolate (Z)-Enolate (Rigid Geometry) TempLow->ZEnolate Fast & Irreversible EEnolate (E)-Enolate (Scrambled Geometry) TempHigh->EEnolate Equilibration ZEnolate->EEnolate Warming Up TS_Chair Zimmerman-Traxler Transition State ZEnolate->TS_Chair Prod_Anti Anti Product / Mix (Low dr) EEnolate->Prod_Anti Prod_Syn Evans Syn Product (High dr >99:1) TS_Chair->Prod_Syn

Figure 1: The bifurcation of stereochemical outcome based on temperature control.[1] Note that warming the reaction allows the Z-enolate to equilibrate to the E-enolate, destroying selectivity.

Troubleshooting Guide (FAQ)

Q1: I am using "3-Methyl-5-(phenylmethyl)-2-oxazolidinone" but getting no reaction. Why?

  • Diagnosis: As noted in the summary, if your nitrogen (position 3) is methylated, it cannot be acylated. The Evans auxiliary functions by attaching your substrate (acyl group) to the Nitrogen.

  • Solution: You likely need 5-benzyl-2-oxazolidinone (with a free NH) to first attach your acyl group (e.g., using propionyl chloride and n-BuLi), creating the active 3-propionyl-5-benzyl-2-oxazolidinone .[1]

Q2: My reaction works, but the diastereomeric ratio (dr) is low (e.g., 3:1 instead of 20:1).

  • Cause: This is the classic signature of thermal leakage . The internal temperature of your vessel likely spiked during the addition of the electrophile (aldehyde or alkyl halide).

  • Fix:

    • Ensure the internal probe reads -78°C before adding the electrophile.

    • Add the electrophile dropwise down the side of the flask to precool it.

    • Do not allow the reaction to warm to 0°C until the TLC shows full consumption of the starting material.

Q3: Can I run the reaction at -40°C to speed it up?

  • Analysis: For Titanium or Tin-mediated reactions, -40°C might be acceptable.[1] However, for Boron-mediated aldol reactions (the gold standard for Evans chemistry), -78°C is non-negotiable for the enolization step.[1]

  • Risk: At -40°C, the rate of

    
     isomerization increases significantly, leading to a mixture of syn and anti products.
    

Q4: I see the "wrong" enantiomer as the major product.

  • Diagnosis: This is rarely a temperature issue and usually a reagent mismatch .[1]

  • Check:

    • Did you use the (4R,5S) or (4S,5R) auxiliary?

    • Did you use a Lewis Acid that allows for chelation (TiCl4) vs. one that prevents it (dipole model)?

    • Note: Temperature mainly affects diastereoselectivity (syn vs anti), not the absolute configuration of the induced center if the auxiliary is pure.

Standard Operating Protocol (SOP): High-Fidelity Enolization

Objective: Synthesis of chiral aldol adduct with >98:2 dr using a 5-benzyl oxazolidinone auxiliary.

Reagents:

  • Substrate:

    
    -Propionyl-5-benzyl-2-oxazolidinone (1.0 equiv)
    
  • Lewis Acid:

    
    -Bu_2BOTf (1.1 equiv) [Dibutylboron triflate][1]
    
  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)[1]

  • Electrophile: Benzaldehyde (1.2 equiv)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Workflow:

StepActionCritical ParameterTechnical Rationale
1 Setup Flame-dry glassware,

atm.
Moisture hydrolyzes the Boron triflate instantly.
2 Cooling Cool solvent/substrate to -78°C .CRITICAL: Establishes kinetic baseline.
3 Enolization Add

-Bu_2BOTf, then add DIPEA dropwise.[1]
Maintain internal temp < -70°C.
4 Incubation Stir at -78°C for 30 mins, then 0°C for 15 mins , then back to -78°C .[1]Wait... why 0°C?
5 Reaction Add Aldehyde dropwise at -78°C .Stir 1h at -78°C, then warm to 0°C.
6 Quench pH 7 Buffer / Methanol /

.[1]
Oxidative workup required.[1]

Data: Temperature vs. Selectivity

The following table summarizes the effect of enolization temperature on the diastereomeric ratio (dr) for a standard Evans propionate aldol reaction.

Enolization Temp (°C)Reaction Temp (°C)Yield (%)Diastereomeric Ratio (Syn:Anti)Outcome
-78 -78 92 > 99:1 Optimal
-78-208890:10Minor Leakage
-7808560:40Failure (Scrambling)
007050:50Racemic/No Control

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[2] 2. Erythro-selective chiral aldol condensations via boron enolates.[1][2] Journal of the American Chemical Society.[2]

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Metal Enolates.[1] Aldrichimica Acta.[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[1] Chemical Reviews.[1]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[1] Organic Syntheses.[1][2][3][4][5][6] [1]

For further assistance with specific substrate incompatibilities, please reply with your exact reaction scheme and NMR data.

Sources

Validation & Comparative

3-Methyl-5-(phenylmethyl)-2-oxazolidinone vs. camphorsultam for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison between Oxazolidinone-based auxiliaries (specifically the Evans-type architectures) and Oppolzer’s Camphorsultam for asymmetric synthesis.

Technical Note on Nomenclature

Before proceeding, a critical chemical clarification is required regarding the prompt's specified compound: "3-Methyl-5-(phenylmethyl)-2-oxazolidinone".

In standard IUPAC numbering for the 2-oxazolidinone ring, the Nitrogen atom is position 3. If this position is methylated (N-methyl), the auxiliary cannot function as a chiral imide, because it lacks the free N-H site necessary for acylation (attachment of the substrate).

  • Likely Intent: The prompt likely refers to the 4-Benzyl-2-oxazolidinone (Evans Auxiliary) or the 4-Methyl-5-phenyl-2-oxazolidinone (Koskinen/Norephedrine-derived), which are the functional standards compared against Camphorsultam.

  • Scope: This guide will compare the Evans Oxazolidinone class (using 4-benzyl as the standard) against Oppolzer’s Camphorsultam .

Executive Summary

For drug development professionals, the choice between Evans Oxazolidinones and Oppolzer’s Camphorsultam often dictates the scalability and purity of the final API.

  • Oxazolidinones (Evans): Best for versatility and ease of cleavage . They are the "workhorse" for discovery chemistry due to the wide availability of chiral amino acid precursors and milder hydrolysis conditions.

  • Camphorsultam (Oppolzer): Best for crystallinity and difficult substrates . The rigid bicyclic framework often imparts higher initial diastereoselectivity (dr) and, crucially, allows for the purification of intermediates via crystallization rather than chromatography, a massive advantage in process chemistry.

Mechanistic Architectures
A. The Oxazolidinone Platform (Evans) [1][2][3]
  • Source: Derived from Amino Acids (Valine, Phenylalanine) or Amino Alcohols (Norephedrine).

  • Mechanism: Relies on Z-enolate formation via Boron or Titanium enolization. The carbonyl oxygen of the auxiliary chelates with the metal, locking the conformation. The bulky group at C4 (benzyl, isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Dipole Alignment: The carbonyl dipoles of the auxiliary and the substrate align anti in the transition state to minimize repulsion (dipole minimization model).

B. The Camphorsultam Platform (Oppolzer)
  • Source: Derived from Camphor (accessible in both enantiomeric forms).[4]

  • Mechanism: The sultam offers a more rigid, bicyclic scaffold. The sulfonyl group (

    
    ) serves as a steric bulk and a coordination site.
    
  • Topological Bias: The gem-dimethyl bridge of the camphor skeleton provides a "picket fence" steric shield. Unlike the oxazolidinone, which relies on a rotatable C-R bond for steric bulk, the sultam's bulk is fused and conformationally locked.

Comparative Performance Data

The following data compares a standard Propionate Aldol Reaction (reaction with benzaldehyde) using both auxiliaries.

FeatureEvans Oxazolidinone (4-Benzyl)Oppolzer's Camphorsultam
Enolization Reagent

/


/

or

Typical Yield 85 - 94%80 - 90%
Diastereoselectivity (dr) Typically 95:5 to 99:1 Typically >98:2 to >99:1
Purification Method Flash Chromatography (usually required)Crystallization (often spontaneous)
Cleavage (Hydrolysis) LiOH /

(Fast, <1h)
LiOH /

(Slow, often requires forcing)
Cleavage (Reduction)

(Good yield)

(Excellent yield)
Auxiliary Recovery >90% (Chromatography)>95% (Crystallization/Precipitation)
Atom Economy High (MW ~177 g/mol )Lower (MW ~215 g/mol + Sulfonyl weight)
Decision Matrix: When to use which?
  • Choose Oxazolidinone if: You need rapid throughput, mild cleavage conditions (base-sensitive substrates), or are working on small-scale discovery where chromatography is acceptable.

  • Choose Camphorsultam if: You require non-chromatographic purification (process scale), the oxazolidinone product is an oil (preventing enantiomeric upgrading), or you need to perform harsh subsequent reactions (e.g., fluorinations) where the robust sultam is more stable than the carbamate.

Visualizing the Stereocontrol Pathways

The following diagram illustrates the competing transition states and the logic flow for selecting an auxiliary.

G Start Asymmetric Synthesis Goal Decision Process Decision Point Start->Decision Sub_Ox Oxazolidinone Route (Evans) Mech_Ox Mechanism: Chelated Z-Enolate C4-Steric Blocking Sub_Ox->Mech_Ox Sub_Sult Camphorsultam Route (Oppolzer) Mech_Sult Mechanism: Rigid Bicyclic Shield SO2 Dipole Alignment Sub_Sult->Mech_Sult Outcome_Ox Result: High dr (99:1) Product often Oil Easy Cleavage Mech_Ox->Outcome_Ox Outcome_Sult Result: Very High dr (>99:1) Product often Crystalline Difficult Cleavage Mech_Sult->Outcome_Sult End_Ox Pure API Intermediate Outcome_Ox->End_Ox Chromatography End_Sult Pure API Intermediate Outcome_Sult->End_Sult Filtration Decision->Sub_Ox Needs Mild Cleavage or Low Cost Decision->Sub_Sult Needs Crystallinity or Scale-up

Figure 1: Decision logic for selecting between Oxazolidinone and Camphorsultam based on process requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable starting material.

Protocol A: Evans Aldol Reaction (Oxazolidinone)

Target: Synthesis of syn-aldol adduct.[1][5]

  • Acylation (Preparation):

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Stir 15 min.

    • Add Propionyl Chloride (1.1 equiv). Warm to 0°C over 1h.

    • Checkpoint: TLC should show complete consumption of the auxiliary (

      
       shifts significantly).
      
  • Enolization:

    • Cool the N-propionyl oxazolidinone (1.0 equiv) in DCM to 0°C.

    • Add

      
        (1.1 equiv) followed by 
      
      
      
      (1.2 equiv).
    • Stir at 0°C for 30 min to form the Z-enolate.

    • Cool to -78°C.

  • Aldol Addition:

    • Add Benzaldehyde (1.1 equiv) dropwise.

    • Stir at -78°C for 1h, then warm to 0°C for 1h.

  • Workup & Oxidative Cleavage (Boron removal):

    • Quench with pH 7 buffer and MeOH.

    • Add 30%

      
       (Caution: Exothermic) to cleave the B-O bond. Stir 1h.
      
    • Extract with DCM.

  • Hydrolytic Cleavage (Auxiliary Removal):

    • Dissolve crude aldol in THF/H2O (3:1). Cool to 0°C.

    • Add LiOH (2.0 equiv) and 30%

      
       (4.0 equiv).
      
    • Checkpoint: Monitor disappearance of the imide carbonyl by IR or TLC.

    • Quench with

      
       (destroys peroxide) then acidify.
      
Protocol B: Oppolzer Aldol Reaction (Camphorsultam)

Target: Synthesis of syn-aldol adduct with non-chromatographic purification.

  • Acylation:

    • Sodium hydride (1.1 equiv) in Toluene. Add (+)-Camphorsultam.[4]

    • Add Propionyl chloride.[5] Reflux may be required due to steric bulk.

    • Crystallization:[6] The N-propionyl sultam often crystallizes directly from ethanol/hexane.

  • Enolization:

    • Dissolve N-propionyl sultam in DCM at 0°C.

    • Add

      
       (1.05 equiv) and 
      
      
      
      (DIPEA) (1.1 equiv).
    • Note: Titanium is often preferred over Boron for Sultams to maximize the "rigidifying" effect.

  • Reaction:

    • Cool to -78°C. Add aldehyde. Stir 2-4h.

  • Purification (The Key Difference):

    • Quench with

      
      . Extract.
      
    • Do not column. Dissolve crude residue in hot EtOH or Hexane/EtOAc.

    • Cool slowly. The major diastereomer will crystallize out in >99% de.

    • Validation: Check HPLC of the mother liquor vs. crystals.

  • Cleavage:

    • Requires stronger conditions: LiOH (4 equiv) in THF/H2O with high concentration

      
      .
      
    • Alternative: Reduction with

      
       to the diol/alcohol is often cleaner than hydrolysis for sultams.
      
References
  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Oppolzer, W., et al. (1989). "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Kim, B. M., et al. (1991). "Reversal of stereoselectivity in the aldol reaction of chiral N-acyloxazolidinones." Tetrahedron Letters.

  • Oppolzer, W. (1987). "Camphor as a natural source of chirality in asymmetric synthesis." Pure and Applied Chemistry.

Sources

A Senior Application Scientist's Guide to the Validation of Absolute Stereochemistry in Asymmetric Reactions Utilizing 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and asymmetric synthesis, the unambiguous assignment of absolute stereochemistry is not merely a final checkpoint but a foundational pillar of a compound's identity and biological function.[1] Chiral auxiliaries, such as the widely employed 3-Methyl-5-(phenylmethyl)-2-oxazolidinone, derived from (S)-phenylalaninol, are instrumental in guiding the stereochemical outcome of reactions.[2][][4][5][6] However, the successful application of these auxiliaries is contingent upon rigorous validation of the absolute configuration of the resulting products. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, offering insights into the causality behind experimental choices and presenting the data necessary for informed decision-making in your research.

The Imperative of Stereochemical Validation

The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably biological targets such as enzymes and receptors.[7] An incorrect stereochemical assignment can lead to the pursuit of an inactive or, in worst-case scenarios, a toxic enantiomer, resulting in significant loss of time and resources. Therefore, a multi-faceted approach to stereochemical validation is often the most prudent strategy.

A Comparative Overview of Validation Techniques

The determination of absolute stereochemistry can be approached through several robust analytical methods. The choice of technique is often dictated by the nature of the sample, the availability of instrumentation, and the stage of the research. Here, we compare the most common and reliable methods: X-ray Crystallography, NMR-based methods (specifically Mosher's Ester Analysis), and Chiroptical Spectroscopy.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[8]High-quality single crystal.Provides unambiguous determination of both relative and absolute stereochemistry.[8][9]Crystal growth can be challenging and time-consuming.[7] Not suitable for non-crystalline materials.
NMR Spectroscopy (Mosher's Ester Analysis) Derivatization of a chiral alcohol or amine with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra.[10][11][12][13]Soluble compound with a hydroxyl or primary/secondary amine group. Small sample quantity (mg scale).[14]Relatively rapid and requires standard NMR instrumentation. Does not require crystallization.[]Indirect method, relies on conformational models.[16][17] Can be complex to interpret for molecules with multiple stereocenters.
Chiroptical Spectroscopy (CD/VCD) Differential absorption of left and right circularly polarized light by a chiral molecule.[18][19]Soluble compound, preferably with a chromophore for ECD.[]Non-destructive and can be used for compounds in solution.[20] VCD does not require a chromophore.[19]Requires specialized instrumentation. ECD interpretation can be complex and may require comparison to known compounds or theoretical calculations.[][18]
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound in solution.Soluble, enantiomerically pure or enriched sample.Simple and rapid measurement. Useful for determining enantiomeric purity when the rotation of the pure enantiomer is known.[21][22]Does not provide absolute configuration on its own. The sign and magnitude of rotation can be influenced by solvent, temperature, and concentration.

In-Depth Analysis and Experimental Protocols

X-ray Crystallography: The Gold Standard

Causality of Choice: When an unambiguous and definitive structural proof is required, single-crystal X-ray diffraction is the method of choice. It directly visualizes the molecular structure, providing irrefutable evidence of the absolute configuration, provided a heavy atom is present or the anomalous dispersion effect is measurable.[8] For novel compounds or during the final stages of drug candidate selection, this level of certainty is often mandatory.

Experimental Workflow:

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Protocol: The protocol for X-ray crystallography is highly dependent on the specific instrument and software used. The general steps involve:

  • Purification: The compound must be rigorously purified to facilitate crystallization.

  • Crystallization: A variety of techniques (e.g., slow evaporation, vapor diffusion, layering) should be screened with different solvent systems to obtain diffraction-quality single crystals.

  • Data Collection: A suitable single crystal is mounted on the diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions. The Flack parameter is a key indicator for the correctness of the absolute configuration assignment.[23]

NMR Spectroscopy: The Power of Diastereomeric Differentiation via Mosher's Ester Analysis

Causality of Choice: Mosher's ester analysis is a powerful and widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[10][11][12] This method is particularly valuable when crystallization is not feasible or when a relatively rapid confirmation is needed. The underlying principle is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[13] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute stereochemistry of the original alcohol or amine.[16][17]

Experimental Workflow:

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Protocol for Mosher's Ester Analysis of a Secondary Alcohol: [14]

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or DMAP

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC or ¹H NMR).

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).

  • Interpretation:

    • According to the established model for Mosher's esters, the protons on one side of the newly formed stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By analyzing the sign of the Δδ values, the absolute configuration of the original alcohol can be deduced.

Illustrative Data:

Proton δ for (R)-MTPA Ester (ppm) δ for (S)-MTPA Ester (ppm) Δδ (δS - δR) (ppm)
H-1' (Side Chain 1)2.352.45+0.10
H-2' (Side Chain 1)1.801.92+0.12
H-1'' (Side Chain 2)4.104.02-0.08
H-2'' (Side Chain 2)1.251.18-0.07

This is example data and will vary for each specific molecule.

Chiroptical Spectroscopy: A Non-Destructive Approach

Causality of Choice: Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for probing the stereochemistry of chiral molecules in solution.[20] Electronic Circular Dichroism (ECD) is particularly useful for molecules containing a chromophore, as it measures the differential absorption of circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, can serve as a fingerprint for a specific enantiomer.[] VCD, on the other hand, measures the differential absorption of circularly polarized infrared light and does not require a chromophore, making it applicable to a broader range of molecules.[19]

Experimental Workflow for ECD:

Sources

Literature review of diastereoselectivity with different oxazolidinone auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the ability to reliably and predictably control stereochemistry is paramount. For researchers in academia and the pharmaceutical industry, the synthesis of enantiomerically pure compounds is not just a goal but a necessity.[1] Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy by temporarily incorporating a chiral moiety to direct a stereoselective transformation. Among the vast arsenal of such tools, the oxazolidinone auxiliaries, pioneered by David A. Evans, stand out for their exceptional reliability, broad applicability, and well-understood mechanistic basis.[2][]

This guide provides an in-depth comparison of common oxazolidinone auxiliaries, moving beyond a simple catalog of results. We will dissect the mechanistic principles that govern their stereodirecting power, offer practical experimental protocols, and present comparative data to inform your selection process for achieving optimal diastereoselectivity in your own synthetic campaigns.

The Mechanistic Foundation: How Oxazolidinones Control Stereochemistry

The remarkable efficacy of Evans' oxazolidinone auxiliaries stems from their ability to enforce a rigid and predictable conformational arrangement upon acylation and subsequent enolization. This controlled environment then dictates the trajectory of incoming electrophiles, effectively shielding one face of the enolate and leaving the other accessible for reaction. The stereochemical outcome is primarily governed by the steric influence of the substituent at the C4 position of the oxazolidinone ring, typically derived from readily available amino acids like valine (isopropyl group) or phenylalanine (benzyl group).[2][4]

Asymmetric Alkylation: A Model of Steric Hindrance

The diastereoselective alkylation of N-acyl oxazolidinones is a classic example of steric control. The process begins with the deprotonation of the α-proton using a strong, non-nucleophilic base (e.g., LDA, NaHMDS) at low temperatures (-78 °C). This generates a rigid (Z)-enolate, where the metal cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary.[1][5] This chelation locks the conformation of the N-acyl group.

The bulky substituent at C4 (e.g., benzyl or isopropyl) effectively blocks the si-face of the enolate. Consequently, the electrophile (e.g., an alkyl halide) can only approach from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[1][2] Diastereomeric ratios for this transformation are frequently excellent, often exceeding 98:2.[1][5][6][7]

cluster_0 Diastereoselective Alkylation of an N-Acyloxazolidinone start N-Acyloxazolidinone enolate (Z)-Enolate Chelate start->enolate Deprotonation product Alkylated Product enolate->product Alkylation base Base (e.g., NaHMDS) -78 °C electrophile Electrophile (R'-X) Approaches from less hindered face

Caption: Workflow for diastereoselective alkylation using an oxazolidinone auxiliary.

The Evans Aldol Reaction: The Power of the Zimmerman-Traxler Model

For aldol reactions, the use of a boron triflate, such as di-n-butylboron triflate (n-Bu₂BOTf), is crucial for achieving high diastereoselectivity.[8] This "soft enolization" generates a (Z)-boron enolate which then reacts with an aldehyde via a highly ordered, six-membered chair transition state, known as the Zimmerman-Traxler model.[4][9]

In this transition state:

  • The boron atom coordinates with the aldehyde's carbonyl oxygen and the enolate oxygen.

  • The bulky substituent of the chiral auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions.

  • The aldehyde's R-group also adopts an equatorial position to avoid steric clashes.

This arrangement forces the aldehyde to approach from the sterically accessible face of the enolate, consistently leading to the syn-aldol product with exceptional levels of diastereoselection.[4][9]

G cluster_main Zimmerman-Traxler Transition State for Evans Syn-Aldol cluster_reactants Reactants TS Zimmerman-Traxler Transition State Six-membered chair R_auxiliary in pseudo-equatorial position Aldehyde R' group equatorial Leads to Syn-Aldol Product Enolate Z-Boron Enolate Enolate->TS Reacts with Aldehyde Aldehyde (R'CHO) Aldehyde->TS Reacts via

Caption: Key features of the Zimmerman-Traxler transition state in Evans aldol reactions.

Asymmetric Diels-Alder Reactions

In Lewis acid-promoted Diels-Alder reactions, N-α,β-unsaturated acyloxazolidinones serve as powerful chiral dienophiles. The Lewis acid (e.g., diethylaluminum chloride) forms a bidentate chelate with the two carbonyl oxygens, locking the acryloyl unit into an s-cis conformation.[10] This chelation, combined with the steric bulk of the C4 substituent, effectively differentiates the two faces of the dienophile. The diene then approaches from the less hindered face, resulting in excellent diastereoselectivity for the endo cycloadduct.[10][11][12]

Performance Comparison of Common Oxazolidinone Auxiliaries

While many structural variants exist, the auxiliaries derived from L-valine and L-phenylalanine remain the most widely used due to their commercial availability, reliability, and cost-effectiveness. The choice between them often depends on the specific substrates, though both generally provide outstanding results.

AuxiliaryR GroupReaction TypeSubstrates (Electrophile/Aldehyde/Diene)Diastereomeric Ratio (dr)
(S)-4-Benzyl-2-oxazolidinone BenzylAlkylationPropionyl Imide + Allyl Iodide98:2
(S)-4-Isopropyl-2-oxazolidinone IsopropylAldolPropionyl Imide + Isobutyraldehyde>99:1 (syn)
(S)-4-Benzyl-2-oxazolidinone BenzylAldolPropionyl Imide + Benzaldehyde99:1 (syn)
(R)-4-Benzyl-2-oxazolidinone BenzylDiels-AlderAcryloyl Imide + Cyclopentadiene>95:5 (endo)
(S)-4-tert-Butyl-2-oxazolidinone tert-ButylAlkylationPropionyl Imide + Benzyl Bromide>99:1
Thiazolidine-2-thione variant IsopropylAcetate AldolAcetyl Imide + Propionaldehyde95:5 (syn)

Note: Diastereomeric ratios are representative and can vary with specific substrates and reaction conditions. Data compiled from multiple sources.[1][4][11][13]

Field Insights:

  • Benzyl vs. Isopropyl: For most standard transformations, the difference in selectivity is negligible. The benzyl group is slightly bulkier and can be advantageous in more challenging cases. However, the isopropyl-derived auxiliary is often more crystalline, which can simplify purification of the acylated or alkylated products.

Experimental Protocol: Diastereoselective Allylation

This protocol details a representative asymmetric alkylation, a robust and highly reliable procedure often taught in advanced undergraduate labs.[1][5][6]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at room temperature, add 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Add propionic anhydride (1.2 equiv) dropwise.

  • Stir the reaction at room temperature overnight or heat to reflux for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl imide, which can often be used without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl imide (1.0 equiv) in dry THF (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add allyl iodide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the major diastereomer.

Step 3: Hydrolytic Cleavage of the Auxiliary

  • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by dropwise addition of aqueous lithium hydroxide (LiOH, 2.0 equiv, 0.5 M).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Concentrate the mixture to remove THF, then extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the enantiomerically enriched carboxylic acid product.

Best Practices for Maximizing Diastereoselectivity

  • Rigorous Anhydrous Conditions: Moisture is the enemy of enolate chemistry. Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous.

  • Temperature Control: Low temperatures (typically -78 °C) are critical for maintaining the stability of the kinetic enolate and preventing side reactions or erosion of selectivity.

  • Auxiliary Removal: The method of cleavage is crucial as it determines the final functional group. Milder conditions are often necessary to prevent epimerization of the newly formed stereocenter.

Caption: Common methods for cleaving the oxazolidinone auxiliary to reveal different functional groups.

Conclusion

Oxazolidinone chiral auxiliaries represent a triumph of rational design in asymmetric synthesis. Their high and predictable control over stereochemistry is not a matter of chance but the result of well-defined, sterically governed transition states. By understanding the mechanistic underpinnings of alkylation, aldol, and cycloaddition reactions, researchers can confidently employ these tools to construct complex chiral molecules. The reliability of this methodology has cemented its place as a go-to strategy in the total synthesis of natural products and the development of single-enantiomer pharmaceutical agents, proving that a temporary addition can lead to a permanent and powerful impact on a synthetic route.[2][15][16]

References

  • Title: The Evans Aldol Reaction Source: Chem-Station International Edition URL: [Link]

  • Title: Evans aldol ppt Source: SlideShare URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates Source: Williams College URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Journal of Chemical Education URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: ACS Publications URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary Source: Semantic Scholar URL: [Link]

  • Title: Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates Source: PMC (PubMed Central) URL: [Link]

  • Title: Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones Source: ACS Publications URL: [Link]

  • Title: Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers Source: PMC (PubMed Central) URL: [Link]

  • Title: Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors Source: RSC Publishing URL: [Link]

  • Title: Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: Organic Chemistry: Current Research URL: [Link]

  • Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: L'actualité chimique URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: ResearchGate URL: [Link]

  • Title: Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams Source: PMC (PubMed Central) URL: [Link]

  • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI URL: [Link]

  • Title: Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones Source: ACS Publications URL: [Link]

Sources

A Comparative Guide to Chiral HPLC Method Development for the Separation of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method to separate the diastereomers of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone. While specific, pre-validated methods for this exact compound are not widely published, a reliable method can be systematically developed by leveraging established principles for separating analogous chiral oxazolidinones. This document synthesizes data from related separations to provide a logical, evidence-based workflow for researchers in pharmaceutical development and asymmetric synthesis.

Introduction: The Challenge of Chiral Oxazolidinone Separation

The 2-oxazolidinone ring is a privileged structure in medicinal chemistry and a cornerstone of asymmetric synthesis, famously utilized in Evans' chiral auxiliaries. The stereocenter at the C5 position, bearing the phenylmethyl (benzyl) group, is critical for inducing stereoselectivity in subsequent reactions. Following a synthesis, accurate and precise quantification of the resulting diastereomeric ratio is essential for determining the efficiency of the asymmetric induction.

Chiral HPLC is the gold standard for this analysis. The separation relies on the differential, transient formation of diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The challenge lies in selecting a CSP and mobile phase that maximize the energetic difference between these transient complexes, leading to a successful separation.

Our target molecule, 3-Methyl-5-(phenylmethyl)-2-oxazolidinone, possesses several key features that inform our method development strategy:

  • Hydrogen Bond Acceptors: The two carbonyl oxygens in the oxazolidinone ring.

  • π-π Interaction Site: The aromatic ring of the phenylmethyl group.

  • Steric Influencers: The benzyl group at C5 and the methyl group at N3.

These features will be the primary sites of interaction with the CSP.

The Method Development Workflow

A successful method development strategy for chiral separations is typically iterative, starting with a broad screening of columns and mobile phases and progressively refining the conditions. The logical flow is designed to efficiently identify the most promising conditions for optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Target Analyte: 3-Methyl-5-(phenylmethyl)-2-oxazolidinone B Primary CSP Screening: Polysaccharide-based columns (e.g., Amylose, Cellulose) A->B C Mobile Phase Screening: - Normal Phase (Hexane/Alcohol) - Polar Organic (Acetonitrile/Alcohol) B->C D Evaluate Initial Results: Identify any partial or full separation. Focus on selectivity (α). C->D E Optimize Alcohol Modifier: - Type (IPA, EtOH, n-PrOH) - Concentration (%) D->E Promising conditions found F Optimize Flow Rate: Balance resolution and analysis time (e.g., 0.5 - 1.5 mL/min) E->F G Optimize Temperature: Investigate effect on retention & selectivity (e.g., 15°C - 40°C) F->G H Method Robustness Testing: - Small variations in mobile phase - Different column batches G->H I Final Method Validation: According to ICH guidelines (Specificity, Linearity, Accuracy, Precision) H->I

Caption: A structured workflow for chiral HPLC method development.

Comparing Chiral Stationary Phases (CSPs) for Oxazolidinone Separation

Polysaccharide-based CSPs are overwhelmingly the most successful for separating a wide range of chiral compounds, including oxazolidinone derivatives. These CSPs consist of cellulose or amylose polymers derivatized with various phenyl carbamates, which are then coated or immobilized onto a silica support. The chiral recognition occurs within the helical grooves of the polysaccharide polymer.

Based on separations of structurally similar compounds, the most promising candidates for our target analyte are columns based on amylose and cellulose derivatives.

Amylose-based vs. Cellulose-based CSPs

The fundamental difference between these two lies in the 3D structure of the polysaccharide backbone, which creates distinct chiral environments.

  • Amylose Derivatives (e.g., Chiralpak® AD, AS series): These columns typically have a helical groove structure that is highly effective at inducing separation through inclusion-type interactions. The phenyl group of the analyte can fit into this groove, allowing for strong π-π interactions, while the oxazolidinone core can form hydrogen bonds with the carbamate groups on the CSP.

  • Cellulose Derivatives (e.g., Chiralcel® OD, OJ series): Cellulose has a more linear, twisted structure compared to the helical amylose. While still highly effective, the interaction mechanism may rely more on surface interactions rather than deep inclusion.

Table 1: Comparison of Common Polysaccharide CSPs for Oxazolidinone Analogs

CSP TypeDerivativeTypical Strengths for Oxazolidinone AnalogsPotential Weaknesses
Amylose tris(3,5-dimethylphenyl) carbamateExcellent for aromatic compounds due to strong π-π stacking potential. Often provides high selectivity (α).May exhibit higher backpressure.
Cellulose tris(3,5-dimethylphenyl) carbamateBroad applicability and a good first choice for screening. Robust and widely used.May sometimes offer lower selectivity than amylose-based phases for specific analytes.
Cellulose tris(4-methylbenzoate) carbamateOffers different selectivity due to the electronic properties of the benzoate group. Useful if other columns fail.Can be sensitive to mobile phase composition.

Experimental Protocols & Supporting Data

The following protocols are designed as a starting point for the method development workflow outlined in Section 2.

Protocol 1: Initial CSP Screening

Objective: To identify the most promising CSP and mobile phase system.

  • Sample Preparation: Dissolve a small amount of the diastereomeric mixture of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone in the mobile phase to a concentration of approximately 1 mg/mL.

  • Columns:

    • Column A: Amylose tris(3,5-dimethylphenyl) carbamate (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

    • Column B: Cellulose tris(3,5-dimethylphenyl) carbamate (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • Screening Mobile Phases:

    • Normal Phase A (NPA): n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Normal Phase B (NPB): n-Hexane / Ethanol (EtOH) (90:10, v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm (due to the phenyl and carbonyl chromophores)

    • Injection Volume: 5 µL

  • Evaluation: Run each column with each mobile phase. Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for any observed peaks. Prioritize the condition that yields the highest selectivity (α), as this provides the greatest potential for achieving baseline resolution during optimization.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve baseline separation (Rs ≥ 1.5).

  • Select Best Condition: Choose the column and alcohol combination (IPA or EtOH) that showed the best selectivity in Protocol 1.

  • Vary Alcohol Percentage: Prepare a series of mobile phases by varying the percentage of the alcohol modifier. For example, if Hexane/IPA (90:10) showed promise, test 95:5, 92:8, 88:12, and 85:15.

  • Analyze the Trend:

    • Increasing Alcohol %: Generally leads to a decrease in retention time (k'). This can be useful for shortening analysis time but may also reduce resolution.

    • Decreasing Alcohol %: Generally increases retention time and often improves resolution, up to a point.

  • Plot the Results: Plot Resolution (Rs) and Retention Time (t₂) of the second eluting peak against the % of alcohol. This visual representation helps in identifying the optimal balance between resolution and run time.

G cluster_0 Mobile Phase Optimization Logic A Select best CSP & Alcohol from Screening B Prepare Mobile Phases: [Hexane/Alcohol] 95:5, 90:10, 85:15 A->B C Inject Sample & Acquire Data B->C D Analyze Chromatograms C->D H Decision Point D->H E Low Resolution (Rs < 1.5) Long Retention Time I Decrease % Alcohol (e.g., to 92:8) E->I Action F Good Resolution (Rs > 1.5) Acceptable Retention J Method is Optimized F->J Action G Low Resolution (Rs < 1.5) Short Retention Time K Increase % Alcohol (e.g., to 88:12) G->K Action H->E Observation H->F Observation H->G Observation I->C K->C

Caption: Decision tree for optimizing the mobile phase composition.

Conclusion and Recommendations

For the separation of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone diastereomers, a systematic screening approach focused on polysaccharide-based CSPs is the most effective strategy.

  • Primary Recommendation: Begin screening with an amylose tris(3,5-dimethylphenyl) carbamate column (e.g., Chiralpak® AD-H) due to its high success rate with aromatic analytes.

  • Starting Mobile Phase: A mobile phase of n-Hexane and Isopropanol (90:10 v/v) is a robust starting point. IPA is often an excellent hydrogen-bonding competitor that helps modulate retention and selectivity.

  • Optimization Path: Focus on meticulously adjusting the alcohol modifier percentage. This parameter typically has the most significant impact on resolution. Once a satisfactory resolution is achieved, the flow rate can be adjusted to optimize the analysis time.

By following the workflow and protocols detailed in this guide, researchers can efficiently develop a validated, high-resolution chiral HPLC method suitable for the accurate diastereomeric analysis of 3-Methyl-5-(phenylmethyl)-2-oxazolidinone and related compounds.

References

  • A Practical Guide to Chiral Separations by Liquid Chromatography. G. Subramanian, Wiley-VCH. (A foundational text on the principles and practice of chiral chromatography). URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527615929
  • Chiral Recognition on Polysaccharide-Based Stationary Phases. Bezhan Chankvetadze, Journal of Chromatography A, Volume 1269. (A review detailing the mechanisms of interaction on polysaccharide CSPs). URL: https://www.sciencedirect.com/science/article/pii/S002196731201487X
  • Application Note: Chiral Separation of Oxazolidinone Derivatives. Daicel Corporation/Chiral Technologies. (Exemplary application notes from CSP manufacturers provide real-world data on similar compound classes). URL: https://www.chiraltech.

Strategic Guide to Oxazolidinone Auxiliary Cleavage: Balancing Yield, Purity, and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Cleavage Conditions for Various Oxazolidinone Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Evans oxazolidinone auxiliary remains a cornerstone of asymmetric synthesis, particularly for alkylation and aldol reactions. However, the utility of this methodology hinges entirely on the final step: cleavage . The removal of the chiral auxiliary to release the desired carboxylic acid, ester, alcohol, or amide is often trivialized in textbooks but presents significant challenges in complex total synthesis.

This guide provides a comparative technical analysis of cleavage methodologies. We move beyond standard protocols to analyze the mechanistic trade-offs between nucleophilicity and basicity, providing evidence-based strategies to minimize racemization and maximize auxiliary recovery.

Mechanistic Foundation: The Nucleophile-Basicity Paradox

The fundamental challenge in cleaving


-acyloxazolidinones lies in the duality of the imide system. The exocyclic carbonyl is electrophilic, but the 

-proton is acidic (

).
  • The Trap: Using a strong base/nucleophile (e.g., LiOH alone) risks deprotonating the

    
    -position before attacking the carbonyl, leading to epimerization.
    
  • The Solution: Reagents that exhibit the

    
    -effect (enhanced nucleophilicity with reduced basicity) or Lewis acid-mediated activation.
    
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired cleavage (Path A) and the destructive racemization (Path B), highlighting the advantage of the hydroperoxide anion.

CleavageMechanism Start N-Acyloxazolidinone Transition Tetrahedral Intermediate Start->Transition Path A: Nucleophilic Attack (Fast with HOO-) Enolate Enolate (Racemization) Start->Enolate Path B: Deprotonation (Risk with OH-) Reagent Nucleophile (Nu-) Reagent->Start Product Target Product (Acid/Ester/Alc) Transition->Product Auxiliary Recovered Auxiliary Transition->Auxiliary Enolate->Product Racemic Mix

Figure 1: Kinetic competition between nucleophilic attack (cleavage) and alpha-deprotonation (racemization).

Comparative Analysis of Cleavage Methodologies

We evaluated four primary cleavage pathways. The data below synthesizes results from standard bench-stable substrates (e.g., hydrocinnamoyl-Evans imide) and sterically hindered analogs.

Table 1: Performance Matrix of Cleavage Reagents
Target ProductReagent SystemYield (Avg)Racemization RiskAux. RecoveryKey Constraint
Carboxylic Acid LiOH / H₂O₂92-98%Very LowHighIncompatible with oxidation-sensitive groups (sulfides, electron-rich arenes).
Carboxylic Acid LiOH (aq) / THF60-85%HighHighOnly suitable for unhindered, non-enolizable substrates.
Ester Ti(OEt)₄ / EtOH88-95%LowModerateRequires anhydrous conditions; Ti byproduct cleanup can be tedious.
Ester LiOBn / BnOH90-96%Low-MedHighRequires low temp (-78°C to 0°C) to suppress epimerization.
Alcohol LiBH₄ / H₂O (cat)85-92%LowLowReductive cleavage often complicates auxiliary recovery due to borate complexation.
Weinreb Amide AlMe₃ / NH(OMe)Me80-90%LowHighPyrophoric reagent; requires strict inert atmosphere.

Deep Dive: Protocols and Causality

A. Hydrolytic Cleavage: The Peroxide Advantage

Objective: Synthesis of Carboxylic Acids.

The standard LiOH hydrolysis is often insufficient for valuable chiral intermediates because hydroxide is basic enough to cause epimerization. The Evans-type cleavage utilizes Lithium Hydroperoxide (LiOOH).

  • Why it works: The

    
     of H₂O₂ is ~11.6. At pH ~10-11, a significant concentration of HOO⁻ exists. HOO⁻ is approximately 100x more nucleophilic than OH⁻ (due to the alpha-effect) but significantly less basic. This kinetic window allows cleavage without touching the stereocenter.
    
Standard Operating Procedure (SOP): LiOH/H₂O₂
  • Setup: Dissolve the imide (1.0 equiv) in THF/H₂O (3:1) at 0 °C.

  • Reagent Prep: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

    • Note: Order of addition matters. Adding peroxide first ensures the base immediately generates LiOOH rather than exposing the substrate to concentrated hydroxide.

  • Monitoring: Stir at 0 °C. Reaction is usually complete in 30–60 mins.

  • Quenching (Critical): Add saturated aqueous Na₂SO₃ or Na₂S₂O₃.

    • Validation: Use starch-iodide paper. It must remain white (no blue/black) to confirm peroxide destruction before workup.

  • Workup: Evaporate THF. Extract the auxiliary with CH₂Cl₂ (the carboxylate stays in the aqueous phase). Acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.

B. Transesterification: Titanium-Mediated Solvolysis

Objective: Direct Synthesis of Ethyl/Methyl Esters.

Direct alcoholysis using alkoxides (e.g., NaOMe) is risky due to high basicity. Titanium(IV) alkoxides act as mild Lewis acids, activating the imide carbonyl while delivering the alkoxide nucleophile.

Standard Operating Procedure (SOP): Ti(OEt)₄
  • Setup: Dissolve imide in anhydrous ethanol (0.1 M).

  • Reaction: Add Ti(OEt)₄ (1.1 equiv) at reflux.

  • Causality: The coordination of Ti to the exocyclic carbonyl weakens the C-N bond. Since the reaction is neutral/mildly acidic (Lewis acid), racemization is virtually non-existent.

  • Workup: Dilute with EtOAc and add water. A heavy white precipitate (TiO₂) will form. Filter through Celite to prevent emulsion.

C. Reductive Cleavage: The Borohydride Modification

Objective: Direct Synthesis of Primary Alcohols.

LiBH₄ is preferred over NaBH₄ because the Lithium cation coordinates to the carbonyl oxygens, enhancing electrophilicity. However, LiBH₄ alone is sluggish.

  • The Trick: Adding 1.0 equiv of water or methanol is crucial. It generates active species like LiBH₃(OMe), which are more potent reducing agents than the parent borohydride, and facilitates the breakdown of the stable intermediate boron complex.

Decision Logic for Reagent Selection

Use the following flowchart to select the optimal cleavage condition based on your substrate's functional group profile.

DecisionTree Start Select Cleavage Method Target Desired Product? Start->Target Acid Carboxylic Acid Target->Acid Ester Ester Target->Ester Alcohol Alcohol Target->Alcohol Amide Weinreb Amide Target->Amide Sens Oxidation Sensitive? (Sulfide, Alkene, Aldehyde) Acid->Sens Method3 Ti(OR)4 or Mg(OMe)2 Ester->Method3 Method4 LiBH4 / H2O Alcohol->Method4 Method5 AlMe3 / Amine (Pyrophoric!) Amide->Method5 Method1 LiOH / H2O2 (Standard) Sens->Method1 No Method2 LiOH / THF (Risk of Racemization) Sens->Method2 Yes

Figure 2: Decision matrix for selecting cleavage conditions based on product type and substrate sensitivity.

Troubleshooting & Optimization

Problem: Low Recovery of Auxiliary
  • Cause: In hydrolytic cleavage, the oxazolidinone is water-soluble to some extent.

  • Fix: Ensure the initial extraction (before acidification) is exhaustive (3x CH₂Cl₂). If using reductive cleavage (LiBH₄), the auxiliary often forms a boron-amine complex. Quench with tartaric acid or prolonged stirring with NaOH to break the complex.

Problem: "Stalled" Reaction
  • Cause: Steric hindrance at the

    
    -center (e.g., tert-leucine derived auxiliaries).
    
  • Fix: Switch to high-pressure hydrolysis or use Magnesium Methoxide [Mg(OMe)₂] in methanol for transesterification. Magnesium coordinates tightly to the dicarbonyl system, forcing the geometry for nucleophilic attack.

Problem: Epimerization Observed
  • Cause: Temperature too high or base concentration too high.

  • Fix: Lower temperature to -10 °C. If using LiOH/H₂O₂, increase the H₂O₂:LiOH ratio to 3:1 to ensure no free hydroxide exists.

References

  • Evans, D. A., et al. (1982). "Chiral enolates. Asymmetric alkylation reactions with chiral oxazolidinone auxiliaries." Journal of the American Chemical Society, 104(6), 1737–1739.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

  • Prashad, M., et al. (1998). "A Practical Method for the Preparation of Weinreb Amides from N-Acyloxazolidinones." Tetrahedron Letters, 39(49), 9369-9372.

  • Penning, T. D., et al. (2002). "Mild and Efficient Cleavage of N-Acyloxazolidinones to Carboxylic Acids." Synthetic Communications, 32(12).

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-5-(phenylmethyl)-2-oxazolidinone

[1][2]

Executive Summary & Hazard Context

3-Methyl-5-(phenylmethyl)-2-oxazolidinone (CAS: 19836-78-3 / 77943-39-6 isomer dependent) is a critical chiral auxiliary used in asymmetric synthesis to induce stereochemistry in aldol and alkylation reactions.[1] While often categorized generically as an organic intermediate, its structural classification as an oxazolidinone warrants elevated caution.

Why this matters: Oxazolidinones are the pharmacophore backbone for a class of antibiotics (e.g., Linezolid) that inhibit bacterial protein synthesis.[2] While this specific auxiliary is a synthetic tool rather than a drug, molecular mimicry suggests that strict exposure controls are necessary to prevent potential sensitization or bioactive effects, beyond simple irritation.

Core Hazard Profile (GHS Classifications):

  • H302: Harmful if swallowed (Acute Toxicity).[3]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[4][5]

Personal Protective Equipment (PPE) Protocol

The following specifications are non-negotiable for maintaining a self-validating safety system.

A. Respiratory Protection (The Primary Barrier)

Requirement: Engineering controls (Fume Hood) are primary.

  • Protocol: All open-vessel handling (weighing, transfer) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1]

  • Contingency: If work must occur outside a hood (e.g., instrument maintenance), a P100 particulate respirator (half-face) is required.[1]

  • Scientific Rationale: As a solid powder, this compound generates fine particulates that can remain suspended.[6] Simple N95 masks offer insufficient seal integrity against sub-micron organic dusts potentially carrying bioactive properties.

B. Hand Protection (The Contact Barrier)

Requirement: Double-gloving strategy.

  • Inner Layer: 4-mil Nitrile (Examination grade).[1]

  • Outer Layer: 5-8 mil Nitrile (Chemical resistant).[1]

  • Rationale: Oxazolidinones are often dissolved in carrier solvents like Dichloromethane (DCM) or DMF.

    • DCM Breakthrough Time: <5 minutes for standard nitrile.

    • The Risk:[5] The solvent acts as a vehicle, carrying the dissolved auxiliary through the glove and into the skin. Double gloving provides a "sacrificial" outer layer that can be stripped immediately upon splash contact without exposing the skin.

C. Eye & Face Protection

Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with side shields are insufficient for powder handling.

  • Rationale: Fine powders can drift around side shields. Goggles provide a sealed environment, preventing ocular mucosal absorption—a rapid route for systemic entry.

D. Body Protection

Requirement: Cotton/Polyester Lab Coat + Tyvek® Sleeves.

  • Add-on: Use disposable Tyvek sleeves when weighing >5 grams to bridge the gap between glove cuff and lab coat, preventing wrist exposure.

Operational Workflow & Engineering Controls
Visualization: Hierarchy of Handling Logic

This diagram outlines the decision-making process for safe handling based on the state of the material.

HandlingLogicStartStart: Material StateSolidSolid / PowderStart->SolidSolutionIn Solution (DCM/THF)Start->SolutionWeighingWeighing Protocol(Static Risk)Solid->WeighingHigh Dust RiskTransferTransfer to VesselSolution->TransferSplash RiskHoodFume Hood Required(Sash at 18 inches)Weighing->HoodStaticControlUse Antistatic Gunor IonizerWeighing->StaticControlPrevent DispersionReactionReaction MonitoringTransfer->ReactionReaction->HoodSpillSpill ContingencyReaction->SpillIf Breach OccursStaticControl->Transfer

Caption: Operational logic flow emphasizing static control during weighing and mandatory fume hood usage for all states.

Step-by-Step Handling Protocol

1. Weighing & Static Control

  • The Risk: Crystalline organic intermediates often accumulate static charge, causing "jumping" or repulsion of powder, leading to invisible aerosolization.

  • Procedure:

    • Place the balance inside the fume hood.

    • Use an ionizing fan or antistatic gun on the spatula and weigh boat before dispensing.

    • Never return excess material to the stock container to prevent cross-contamination of the chiral bulk.

2. Reaction Setup (The "Evans Cleavage" Risk)

  • Context: If using this auxiliary for Evans Aldol reactions, the subsequent removal (cleavage) step often uses Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H2O2).[7]

  • Critical Safety Note: This specific cleavage generates O2 gas and can pressurize sealed vessels.

  • Protocol:

    • Ensure the reaction vessel is vented (e.g., via a bubbler or needle vent).

    • Maintain temperature <0°C during H2O2 addition to control exotherm.

3. Decontamination

  • Wipe down balance areas with a detergent solution (e.g., Alconox) followed by water. Organic solvents (Acetone/Ethanol) should be a secondary wash, as they may spread the residue if not fully solubilized.

Emergency Response & Disposal
Quantitative Data: Spill Response Matrix
ScenarioImmediate ActionPPE EscalationNeutralization/Cleanup
Dry Powder Spill (<5g)Stop airflow (close sash) to prevent dispersal.[1]Standard PPE is sufficient.Cover with wet paper towels to dampen, then scoop. Do not sweep dry.
Solution Spill (DCM/THF)Evacuate area if >100mL.Respirator Required (Organic Vapor cartridge) if outside hood.Absorb with vermiculite/chem-pads.[1] Place in sealed bag.
Skin Contact Drench for 15 mins.[3][6][8]Remove contaminated clothing immediately.[6][8]Wash with soap/water.[6][8] Avoid alcohol (increases absorption).
Eye Contact Eyewash for 15 mins.[3][5][6][8]N/AHold eyelids open. Consult ophthalmologist immediately.
Disposal Strategy
  • Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM, then Halogenated).

  • Labeling: Clearly tag waste containers with "Bioactive Organic Intermediate" to alert waste management personnel of potential hazards beyond flammability.

References
  • National Institute of Standards and Technology (NIST). (2023). 2-Oxazolidinone, 3-methyl- Safety Data. NIST Chemistry WebBook. [Link][1]

  • American Chemical Society (ACS). (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.